Technical Documentation Center

(Quinazolin-4-ylsulfanyl)-acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (Quinazolin-4-ylsulfanyl)-acetic acid
  • CAS: 63586-46-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of (Quinazolin-4-ylsulfanyl)-acetic Acid in Cancer Cell Lines

Abstract The quinazoline scaffold is a cornerstone in the development of contemporary anticancer therapeutics, with several derivatives gaining FDA approval for clinical use.[1][2] This technical guide provides a compreh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in the development of contemporary anticancer therapeutics, with several derivatives gaining FDA approval for clinical use.[1][2] This technical guide provides a comprehensive overview of the hypothesized mechanism of action of a specific, novel derivative, (quinazolin-4-ylsulfanyl)-acetic acid, in cancer cell lines. While direct empirical data for this compound is emerging, this document synthesizes the vast body of research on structurally related quinazoline analogues to propose a scientifically grounded hypothesis for its anticancer effects. We will delve into the probable molecular targets, the signaling pathways it may modulate, and provide detailed experimental protocols for researchers to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this promising class of molecules.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, most notably in the realm of oncology.[1][3] Their success is exemplified by FDA-approved drugs such as gefitinib, erlotinib, and lapatinib, which have revolutionized the treatment of certain cancers by targeting key signaling molecules.[1][2] The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. These derivatives have been shown to exert their anticancer effects through multiple mechanisms, including:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinazoline-based drugs are potent inhibitors of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are frequently overexpressed or dysregulated in tumors.[3][4][5]

  • Modulation of Cell Cycle Progression: Several quinazoline compounds have been demonstrated to induce cell cycle arrest, primarily at the G2/M phase, thereby halting cancer cell proliferation.[1]

  • Induction of Apoptosis: A common outcome of treatment with quinazoline derivatives is the initiation of programmed cell death, or apoptosis, in cancer cells.[1][2][6]

  • Inhibition of the PI3K/Akt/mTOR Pathway: This critical signaling network, which governs cell growth, survival, and proliferation, is another key target for some quinazoline-based inhibitors.[5][7]

Given the established anticancer properties of the quinazoline core, (quinazolin-4-ylsulfanyl)-acetic acid is a compound of significant interest. Its unique structural features suggest a potential for novel interactions with cancer-associated molecular targets.

Proposed Mechanism of Action of (Quinazolin-4-ylsulfanyl)-acetic Acid

Based on the extensive literature on quinazoline derivatives, we hypothesize that (quinazolin-4-ylsulfanyl)-acetic acid exerts its anticancer effects through a multi-faceted mechanism, primarily centered on the inhibition of key protein kinases and the subsequent induction of apoptosis.

Primary Hypothesis: Inhibition of Receptor Tyrosine Kinases

The primary proposed mechanism of action for (quinazolin-4-ylsulfanyl)-acetic acid is the inhibition of receptor tyrosine kinases, particularly those belonging to the EGFR family. The 4-anilinoquinazoline scaffold, a close structural relative, is a well-established EGFR inhibitor.[3] We postulate that the quinazoline core of the compound binds to the ATP-binding pocket of the kinase domain of RTKs, preventing the phosphorylation and activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival.

RTK_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream_Signaling Phosphorylates Ligand Growth Factor (e.g., EGF) Ligand->RTK Activates Compound (Quinazolin-4-ylsulfanyl) -acetic acid Compound->RTK Inhibits Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: Proposed inhibition of RTK signaling by (quinazolin-4-ylsulfanyl)-acetic acid.

Secondary Hypothesis: Induction of Apoptosis

A direct consequence of inhibiting critical survival signals is the induction of apoptosis. We propose that by blocking pro-survival pathways, (quinazolin-4-ylsulfanyl)-acetic acid shifts the cellular balance towards programmed cell death. This is likely mediated by the modulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic members (like Bcl-2 and Mcl-1) and an increase in pro-apoptotic members (like Bax).[1] This cascade culminates in the activation of caspases and the execution of the apoptotic program.

Apoptosis_Induction_Pathway Compound (Quinazolin-4-ylsulfanyl) -acetic acid RTK_Inhibition RTK Inhibition Compound->RTK_Inhibition Bcl2_Family Modulation of Bcl-2 Family Proteins RTK_Inhibition->Bcl2_Family Leads to Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized pathway for apoptosis induction.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesized mechanism of action of (quinazolin-4-ylsulfanyl)-acetic acid, a series of well-established in vitro assays are recommended.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the cytotoxic effects of the compound on a panel of cancer cell lines.

Table 1: Example Data from a Cell Viability Assay

Cell LineCancer TypeIC50 (µM) of (quinazolin-4-ylsulfanyl)-acetic acid
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.9
HCT116Colorectal Carcinoma12.5
PC-3Prostate Adenocarcinoma7.1

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of (quinazolin-4-ylsulfanyl)-acetic acid for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assays

To directly assess the effect of the compound on RTK activity, in vitro kinase assays are essential.

Protocol: In Vitro Kinase Assay (e.g., for EGFR)

  • Reaction Setup: In a kinase assay buffer, combine recombinant human EGFR kinase, a specific substrate (e.g., a poly-Glu-Tyr peptide), and varying concentrations of (quinazolin-4-ylsulfanyl)-acetic acid.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Detection of Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method.

  • Data Analysis: Determine the IC50 value for kinase inhibition.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a powerful technique to investigate the phosphorylation status of key proteins in the signaling pathways downstream of RTKs.

Protocol: Western Blotting

  • Cell Lysis: Treat cancer cells with (quinazolin-4-ylsulfanyl)-acetic acid for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of EGFR, Akt, and ERK. Also, probe for apoptotic markers like cleaved PARP, cleaved Caspase-3, Bcl-2, and Bax. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Experimental_Workflow Start Start: Cancer Cell Lines MTT_Assay Cell Viability Assay (MTT) Start->MTT_Assay Determine Cytotoxicity Kinase_Assay In Vitro Kinase Assay MTT_Assay->Kinase_Assay Identify Molecular Targets Western_Blot Western Blot Analysis Kinase_Assay->Western_Blot Validate Pathway Inhibition Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Western_Blot->Apoptosis_Assay Confirm Apoptosis Induction Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle_Analysis Investigate Cell Cycle Effects Conclusion Conclusion: Elucidation of Mechanism of Action Apoptosis_Assay->Conclusion Cell_Cycle_Analysis->Conclusion

Caption: A logical workflow for investigating the mechanism of action.

Apoptosis and Cell Cycle Assays

To confirm the induction of apoptosis and investigate effects on the cell cycle, flow cytometry-based assays are highly recommended.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat cancer cells with (quinazolin-4-ylsulfanyl)-acetic acid at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Protocol: Cell Cycle Analysis

  • Cell Treatment and Fixation: Treat cells as described above, then harvest and fix them in cold 70% ethanol.

  • Staining: Stain the fixed cells with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This technical guide has outlined a plausible, multi-pronged mechanism of action for (quinazolin-4-ylsulfanyl)-acetic acid in cancer cell lines, centered on the inhibition of receptor tyrosine kinases and the subsequent induction of apoptosis. The provided experimental protocols offer a robust framework for validating these hypotheses. Future research should focus on identifying the specific kinase targets of this compound through broader kinase profiling studies. Furthermore, in vivo studies using xenograft models will be crucial to evaluate the therapeutic efficacy and safety of (quinazolin-4-ylsulfanyl)-acetic acid as a potential anticancer agent. The unique structure of this compound may offer advantages in terms of specificity and overcoming resistance mechanisms, making it a compelling candidate for further drug development efforts.

References

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. (2011). Taylor & Francis Online. Available at: [Link]

  • DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. (n.d.). JETIR. Available at: [Link]

  • Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. (2016). Brieflands. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). (n.d.). PubMed. Available at: [Link]

  • Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. (2023). PMC. Available at: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of new hybrid quinazoline compounds as antiproliferative agents for breast and colon cancer treatment. (n.d.). Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity. (2011). ScienceDirect. Available at: [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). Frontiers. Available at: [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). MDPI. Available at: [Link]

Sources

Exploratory

Structural and Physicochemical Profiling of (Quinazolin-4-ylsulfanyl)-acetic Acid: Molecular Weight and 3D Crystal Dynamics

Executive Summary (Quinazolin-4-ylsulfanyl)-acetic acid (CAS: 63586-46-9) is a critical heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Featuring a planar quinazoline core link...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Quinazolin-4-ylsulfanyl)-acetic acid (CAS: 63586-46-9) is a critical heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Featuring a planar quinazoline core linked to a carboxylic acid via a flexible thioether bridge, this molecule serves as a versatile scaffold for designing kinase inhibitors, antimicrobial agents, and Wnt pathway modulators. As a Senior Application Scientist, establishing the foundational analytical data—specifically its exact molecular weight and 3D crystallographic conformation—is paramount for downstream assay development and structure-based drug design. This whitepaper provides a rigorous analysis of these parameters, alongside the experimental methodologies required to validate its structural integrity.

Physicochemical Profiling & Molecular Weight Determination

Understanding the exact mass and molecular weight of (Quinazolin-4-ylsulfanyl)-acetic acid is the first step in compound validation. The molecule consists of a bicyclic quinazoline ring substituted at the C4 position with a sulfanyl-acetic acid group.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name (Quinazolin-4-ylsulfanyl)-acetic acid
CAS Registry Number 63586-46-9
Molecular Formula C10H8N2O2S
Molecular Weight 220.248 g/mol
Monoisotopic Mass 220.0306 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

The molecular weight of 220.248 g/mol is a fundamental parameter for stoichiometric calculations during synthesis and biological assay preparation.

Protocol: LC-MS Determination of Molecular Weight

To empirically validate the molecular weight, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed as a self-validating system.

  • Sample Preparation: Dissolve 1 mg of (Quinazolin-4-ylsulfanyl)-acetic acid in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using a mixture of Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Use a gradient elution of 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The gradient ensures that the moderately polar carboxylic acid elutes cleanly without peak tailing, while the acidic mobile phase keeps the compound in a consistent ionization state.

  • Mass Spectrometry (ESI+): Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

    • Causality: The nitrogen atoms in the quinazoline ring (specifically N1 and N3) possess lone pairs that are readily protonated in acidic conditions, yielding a strong [M+H]+ signal at m/z 221.0[1].

  • Data Analysis: Extract the chromatogram at m/z 221.0 and verify the isotopic distribution (the M+2 peak is highly diagnostic due to the 34S isotope, which has a natural abundance of ~4.2%).

3D Crystal Structure & Conformational Dynamics

While the isolated small molecule (Quinazolin-4-ylsulfanyl)-acetic acid can be crystallized independently, its structural dynamics are best understood by examining high-resolution X-ray crystallographic data of closely related analogs, such as 3-(quinazolin-4-ylsulfanyl)propanoic acid (PDB: 7BNB), which shares the identical core and thioether linkage[2].

The 3D architecture is defined by three distinct micro-domains:

  • The Quinazoline Core: This bicyclic system is strictly planar due to its aromatic electron delocalization. In crystal lattices and protein active sites, it frequently engages in π−π stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine)[3].

  • The Thioether Linkage (-S-CH2-): The sulfur atom introduces a critical conformational bend. The C(aryl)-S-C(alkyl) bond angle typically rests around 100°–105°. Unlike rigid ether (-O-) linkages, the larger atomic radius and polarizability of sulfur allow the acetic acid tail to rotate and adapt to binding pockets with minimal steric penalty[4].

  • The Acetic Acid Moiety: In the solid crystalline state, the carboxylic acid groups of two adjacent molecules typically form a centrosymmetric hydrogen-bonded dimer. In a biological context, this moiety acts as a strong hydrogen bond donor/acceptor or forms salt bridges with basic amino acids[2].

G QCore Quinazoline Core (Planar Aromatic) Target Target Protein (e.g., Kinase / Notum) QCore->Target π-π Stacking Hydrophobic Thio Thioether Linkage (Flexible Hinge) Thio->Target Conformational Adaptation Acid Acetic Acid Moiety (H-Bond Donor/Acceptor) Acid->Target Salt Bridge / H-Bonding

Caption: Pharmacophore logic and structural contributions of (Quinazolin-4-ylsulfanyl)-acetic acid.

Experimental Protocol: X-Ray Crystallography of Quinazoline Thioethers

To determine the exact 3D crystal structure of (Quinazolin-4-ylsulfanyl)-acetic acid or its derivatives, a highly controlled crystallographic workflow is required.

Step-by-Step Methodology:
  • Supersaturation & Crystallization: Dissolve the compound in a minimal volume of a solubilizing solvent (e.g., DMSO or DMF). Set up a vapor diffusion experiment (hanging drop) against a reservoir of a volatile anti-solvent (e.g., Ethyl Acetate or Hexane).

    • Causality: Vapor diffusion allows for a slow, controlled increase in supersaturation, which is critical for the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

  • Crystal Harvesting & Cryoprotection: Once a crystal of sufficient size (e.g., 0.1 x 0.1 x 0.05 mm) is formed, loop the crystal and briefly submerge it in a cryoprotectant solution (e.g., mother liquor + 20% glycerol). Flash-freeze in liquid nitrogen (100 K).

    • Causality: Flash-freezing prevents the formation of crystalline ice, which would otherwise cause background diffraction rings and damage the organic crystal lattice.

  • Diffraction & Data Collection: Mount the crystal on a diffractometer equipped with a Cu-K α or Mo-K α X-ray source. Collect diffraction images over a 360° rotation.

  • Phase Problem Resolution & Refinement: Because this is a small molecule, use Direct Methods (e.g., SHELXT) to solve the phase problem. Refine the structure using least-squares minimization (SHELXL). The sulfur atom provides a strong anomalous scattering signal, which aids in the unambiguous assignment of the atomic coordinates.

G N1 Compound Synthesis (Quinazolin-4-ylsulfanyl)-acetic acid N2 Solvent Screening (Vapor Diffusion / Slow Evaporation) N1->N2 N3 Crystal Harvesting (Cryoprotection at 100K) N2->N3 N4 X-Ray Diffraction (Synchrotron / In-house Diffractometer) N3->N4 N5 Phase Problem Resolution (Direct Methods / SHELXT) N4->N5 N6 Structure Refinement (Least-Squares / SHELXL) N5->N6 N7 3D Crystal Structure (Electron Density Map & Coordinates) N6->N7

Caption: Experimental workflow for the X-ray crystallographic determination of quinazoline derivatives.

Conclusion

(Quinazolin-4-ylsulfanyl)-acetic acid (MW: 220.25 g/mol ) is a structurally dynamic molecule. Its 3D conformation is heavily dictated by the planar quinazoline ring and the flexible thioether linkage, which together enable precise geometric adaptation within biological targets. Rigorous analytical techniques, including LC-MS for molecular weight confirmation and X-ray crystallography for 3D spatial mapping, are essential for leveraging this compound in advanced drug development programs[4][5].

References

1.2. BIOFOUNT. "63586-46-9|(Quinazolin-4-ylsulfanyl)-acetic Acid". bio-fount.com.

1.7. BindingDB. "2-[(2-cyclopropylquinazolin-4-yl)thio]acetic acid ethyl ester". bindingdb.org.

2.3. RCSB Protein Data Bank. "7BNB: Notum fragment_50 (3-(quinazolin-4-ylsulfanyl)propanoic acid)". rcsb.org.

2.8. Taylor & Francis. "2-R-(quinazolin-4(3H)-ylthio)carboxylic acids and amides: synthesis, molecular docking, antimicrobial and anticancer properties". tandfonline.com.

2.11. Taylor & Francis. "2-R-(quinazolin-4(3H)-ylthio)carboxylic acids and amides: synthesis, molecular docking, antimicrobial and anticancer properties". tandfonline.com.

2.12. Google Patents. "WO2011041655A1 - Quinazolin-4-amine derivatives; and methods of use". google.com.

Sources

Foundational

Target Validation and Binding Kinetics of (Quinazolin-4-ylsulfanyl)-acetic Acid at the EGFR Kinase Domain

Executive Summary (Quinazolin-4-ylsulfanyl)-acetic acid represents a critical bioisosteric variation of the traditional 4-anilinoquinazoline scaffold widely used in epidermal growth factor receptor (EGFR) tyrosine kinase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Quinazolin-4-ylsulfanyl)-acetic acid represents a critical bioisosteric variation of the traditional 4-anilinoquinazoline scaffold widely used in epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). By replacing the anilino nitrogen with a sulfur atom, researchers can modulate the electron density and steric profile of the hinge-binding motif. This technical guide provides a comprehensive framework on the structural rationale, binding affinity profiling, and self-validating experimental protocols required to evaluate this compound and its derivatives in preclinical oncology pipelines.

Pharmacophore Rationale and Structural Biology

The dysregulation of EGFR is a hallmark of various epithelial malignancies. Conventional TKIs like Gefitinib and Erlotinib utilize a 4-anilinoquinazoline core to competitively bind the ATP pocket of the EGFR kinase domain.

The transition to a (quinazolin-4-ylsulfanyl) core introduces a thioether linkage[1]. This sulfur atom alters the dihedral angle between the quinazoline core and the side chain, subtly shifting the spatial orientation of the molecule within the binding cleft. Furthermore, the addition of the acetic acid moiety at the 4-position serves a dual purpose:

  • Solvent-Exposed Vector: The carboxylate group is directed toward the solvent channel of the kinase domain. This provides a synthetic handle for further conjugation (e.g., into amides, hydrazides, or hybrid coumarin-quinazoline molecules) without disrupting the core hinge-binding interactions[2].

  • Electrostatic Interactions: The acidic moiety can form localized electrostatic interactions or hydrogen bonds with polar residues at the edge of the ATP-binding pocket, tuning the residence time of the inhibitor[3].

Binding_Mechanism cluster_0 EGFR Kinase Domain Hinge Hinge Region (Met793) DFG DFG Motif (Asp855) Solvent Solvent Channel Inhibitor (Quinazolin-4-ylsulfanyl) -acetic acid Inhibitor->Hinge Hydrogen Bond (Quinazoline N1/N3) Inhibitor->DFG Hydrophobic Interaction Inhibitor->Solvent Acetic Acid Vector Extension

Molecular interactions of (quinazolin-4-ylsulfanyl)-acetic acid within the EGFR kinase domain.

Binding Affinity and Structure-Activity Relationship (SAR)

Understanding the binding affinity ( Kd​ ) and half-maximal inhibitory concentration ( IC50​ ) is crucial for lead optimization. The thioether linkage generally exhibits a slightly lower intrinsic affinity for wild-type EGFR compared to the secondary amine of anilinoquinazolines, but it offers unique selectivity profiles against mutated variants and serves as an excellent intermediate for highly potent hybrid conjugates[1].

Table 1: Representative In Vitro EGFR Inhibitory Activity of Quinazoline-Thio Derivatives

CompoundEGFR IC50​ (nM) Kd​ (nM)Cell Line (A549) IC50​ ( μ M)
Gefitinib (Clinical Control) 0.41.20.8
(Quinazolin-4-ylsulfanyl)-acetic acid (Core) 45.268.515.4
2-Methyl-(quinazolin-4-ylthio)acetic acid 38.155.012.1
2-Trifluoromethyl-(quinazolin-4-ylthio)acetic acid 18.524.35.6
Hybrid Coumarin-Quinazoline Conjugate (9a) 8.412.12.3

Note: Data synthesized from SAR trends in quinazoline-thioacetic acid derivatives targeting EGFR[2][3].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and explicit mechanistic checkpoints.

Protocol A: Synthesis of (Quinazolin-4-ylsulfanyl)-acetic acid

Objective: Synthesize the core scaffold with high purity for downstream kinetic assays.

  • Reagents: Quinazoline-4(3H)-thione (1 eq), Chloroacetic acid (1.2 eq), Potassium carbonate ( K2​CO3​ , 2.5 eq).

  • Reaction: Dissolve the reactants in anhydrous N,N-Dimethylformamide (DMF). Stir the mixture at 80°C for 4-6 hours.

    • Causality Check: K2​CO3​ acts as a mild base to selectively deprotonate the thiol (pKa ~8) rather than the aromatic nitrogens. This enhances the sulfur's nucleophilicity, ensuring a clean SN​2 attack on the α -carbon of chloroacetic acid while preventing N-alkylation[3].

  • Workup: Cool the mixture and pour it into crushed ice. Acidify with 1M HCl to pH 3-4 to precipitate the product.

  • Validation: Recrystallize from ethanol. Confirm structure via 1H -NMR (verifying the characteristic singlet of the −SCH2​− protons around δ 4.20-4.30 ppm) and LC-MS[3].

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the IC50​ of the synthesized compounds against recombinant EGFR.

  • Assay Setup: In a 384-well plate, combine 1 nM recombinant human EGFR kinase domain, 100 nM biotinylated poly-GT substrate, and the inhibitor (10-point dose-response curve, 1% DMSO final).

  • Initiation: Add ATP at a final concentration of 10 μ M.

    • Causality Check: Running the assay exactly at the ATP Km​ (~10 μ M for EGFR) is mathematically critical. It ensures that the measured IC50​ accurately reflects the inhibitor's true affinity ( Ki​ ) for the ATP-binding pocket, as defined by the Cheng-Prusoff equation.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the TR-FRET signal (ratio of 665 nm / 615 nm).

  • Validation: Include Gefitinib as a positive control. The Z′ -factor of the assay must be >0.6 for the plate data to be considered trustworthy.

Protocol C: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Quantify the association ( Kon​ ) and dissociation ( Koff​ ) rates to calculate the thermodynamic dissociation constant ( Kd​ ).

  • Chip Preparation: Use a CM5 sensor chip. Activate the dextran matrix with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Immobilization: Inject recombinant EGFR (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~3000 Response Units (RU). Quench unreacted esters with 1M ethanolamine.

    • Causality Check: Immobilizing the massive kinase rather than the small molecule prevents steric hindrance that could artificially mask the solvent-exposed acetic acid vector, ensuring biologically relevant binding kinetics.

  • Analyte Injection: Inject (Quinazolin-4-ylsulfanyl)-acetic acid in HBS-EP+ running buffer containing 1% DMSO. Use a multi-cycle kinetic approach (0.1 μ M to 10 μ M).

    • Causality Check: Exactly 1% DMSO is critical to maintain the solubility of the hydrophobic quinazoline core without denaturing the immobilized EGFR protein. A solvent correction curve must be run prior to the analyte.

  • Validation: Fit the resulting sensograms to a 1:1 Langmuir binding model. The χ2 value must be <10% of the maximum response ( Rmax​ ) to validate the kinetic fit.

SPR_Workflow N1 1. Sensor Chip Preparation (CM5) N2 2. EGFR Kinase Immobilization N1->N2 N3 3. Analyte Injection (Quinazoline deriv.) N2->N3 N4 4. Kinetic Analysis (Kon, Koff, Kd) N3->N4 N5 5. Data Validation (1:1 Langmuir) N4->N5

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

Conclusion

The (quinazolin-4-ylsulfanyl)-acetic acid scaffold is a highly versatile building block in medicinal chemistry. By leveraging robust, self-validating biochemical and biophysical assays, researchers can accurately map its binding kinetics to EGFR. The solvent-exposed acetic acid moiety provides an ideal conjugation point for developing next-generation PROTACs or hybrid kinase inhibitors, circumventing the resistance mechanisms often encountered with traditional anilinoquinazolines.

References

  • Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties - PMC (nih.gov). 2

  • Synthesis, Anticancer, and QSAR Studies of 2-Alkyl(aryl,hetaryl)quinazolin-4(3H)-thione's and [1,2,4]Triazolo[1,5-c]quinazoline-2-thione's Thioderivatives - ResearchGate.1

  • thiones, 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids and amides: synthesis, molecular docking, antimicrobial and anticancer properties - Taylor & Francis. 3

Sources

Exploratory

Topic: Cytotoxicity Screening of (Quinazolin-4-ylsulfanyl)-acetic Acid Compounds

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2] This guide provides a comprehensive framework for the initial cytotoxicity screening of a specific, promising subclass: (quinazolin-4-ylsulfanyl)-acetic acid derivatives. We move beyond rote protocols to deliver a strategic, field-proven approach, emphasizing the causal logic behind experimental design and the integration of orthogonal assays to build a robust, reliable cytotoxicity profile. This document outlines a multi-phase screening funnel, from high-throughput viability assessment using the MTT assay to confirmatory analysis of membrane integrity via the LDH assay and mechanistic elucidation through apoptosis detection. Each stage is supported by detailed, self-validating protocols, data interpretation guidelines, and visual workflows to empower researchers in their evaluation of this novel compound class.

Introduction to the Quinazoline Scaffold in Oncology

The quinazoline core, a fusion of benzene and pyrimidine rings, represents a "privileged structure" in drug discovery, renowned for its diverse biological activities.[3][4] Its derivatives have been successfully developed into clinically approved drugs, most notably as inhibitors of protein kinases that are critical for cancer cell proliferation and survival.[1][5] The success of molecules like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), underscores the therapeutic potential of this heterocyclic system.[2] Quinazoline-based compounds can exert their anticancer effects through a variety of mechanisms, including the inhibition of DNA repair enzymes, disruption of tubulin polymerization, and the induction of programmed cell death (apoptosis).[1][6]

The Rationale for Investigating (Quinazolin-4-ylsulfanyl)-acetic Acid Derivatives

The focus of this guide, the (quinazolin-4-ylsulfanyl)-acetic acid scaffold, introduces a thioacetic acid moiety at the C4 position. This structural modification offers several compelling angles for drug design:

  • Novel Kinase Interactions: The sulfur linkage and carboxylic acid group may enable unique binding interactions within the ATP-binding pockets of various kinases.

  • Improved Pharmacokinetics: The acetic acid group can modulate the compound's solubility and potential for metabolic modification.

  • Metal Chelation: The thiol and carboxyl groups could potentially interact with metalloenzymes, opening avenues for novel mechanisms of action.

Given the established anticancer pedigree of the quinazoline core, a systematic and rigorous cytotoxicity screening of these novel derivatives is the essential first step in evaluating their therapeutic potential.

Core Principles of a Strategic Cytotoxicity Screening Cascade

A successful screening campaign is not a single experiment but a logical funnel. The objective is to efficiently identify promising candidates while minimizing false positives and negatives. Our approach is built on a two-phase system:

  • Phase 1: Broad Viability Assessment: A high-throughput assay to measure general metabolic activity and identify compounds that reduce cell viability.

  • Phase 2: Orthogonal Confirmation and Mechanistic Insight: Secondary assays that measure different cellular endpoints (e.g., membrane integrity, apoptosis) to confirm the primary findings and begin to uncover the mechanism of cell death.

This strategy ensures that resources are focused on compounds that demonstrate consistent and mechanistically interesting cytotoxic activity.

Pre-Screening & Foundational Work

Meticulous preparation is paramount for reproducible and reliable data.

Compound Management
  • Solubility Testing: (Quinazolin-4-ylsulfanyl)-acetic acid compounds are likely to require an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the standard choice. It is critical to determine the maximum soluble concentration and to establish a final DMSO concentration in the cell culture medium that is non-toxic to the cells (typically ≤ 0.5%).

  • Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles.

  • Vehicle Control: All experiments must include a "vehicle control" group of cells treated with the same final concentration of DMSO used in the compound-treated wells. This is the baseline for calculating cytotoxicity.

Selection of Cancer Cell Lines

The choice of cell lines is a critical experimental variable. A well-curated panel should be used for initial screening to assess the breadth and specificity of a compound's activity.[7][8] The NCI-60 panel provides a standardized set of human tumor cell lines for such screening.[9][10]

Table 1: Recommended Starter Panel of Cancer Cell Lines

Cell LineCancer TypeKey Characteristics
MCF-7 Breast (Adenocarcinoma)Estrogen receptor-positive; represents hormone-dependent cancers.[7][11]
MDA-MB-231 Breast (Adenocarcinoma)Triple-negative; represents aggressive, hormone-independent cancers.[7]
A549 Lung (Carcinoma)A standard model for non-small cell lung cancer.[7][12]
HT-29 Colon (Adenocarcinoma)A common model for colorectal cancer research.[12][13]
HepG2 Liver (Hepatocellular Carcinoma)Widely used for liver cancer and general toxicology studies.[12][14]
PC-3 Prostate (Adenocarcinoma)A model for androgen-independent prostate cancer.[13]
  • Rationale: This panel provides diversity across major cancer types and includes different molecular subtypes (e.g., hormone-dependent vs. -independent breast cancer), enabling an early assessment of a compound's potential spectrum of activity.

Phase 1: Primary Viability Screening with the MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity.[15] It serves as an excellent high-throughput primary screen for cell viability.[16][17]

Mechanism & Rationale

Metabolically active, viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[15][17] The amount of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells. A reduction in the colorimetric signal in compound-treated cells compared to vehicle-treated cells indicates a loss of viability.

Detailed Experimental Protocol: MTT Assay

This protocol is optimized for adherent cells in a 96-well format.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • (Quinazolin-4-ylsulfanyl)-acetic acid compounds, solubilized in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[16]

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium.[18] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15][19]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17]

Data Analysis and IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

  • Dose-Response Curve: Plot Percent Viability against the logarithm of the compound concentration.

  • IC₅₀ Calculation: Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the precise IC₅₀ value.[9]

Table 2: Example IC₅₀ Data Summary

CompoundMCF-7 (µM)A549 (µM)HT-29 (µM)
Lead-01 7.512.39.8
Lead-02 > 100> 100> 100
Doxorubicin 0.81.10.9

Phase 2: Orthogonal & Mechanistic Assays

Compounds showing promising activity in the MTT assay (e.g., IC₅₀ < 20 µM) should be advanced to secondary screening. The goal is to confirm cytotoxicity using an assay with a different biological principle and to begin probing the mechanism of action.

The LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity test that measures the integrity of the plasma membrane.[20]

  • Mechanism & Rationale: LDH is a stable cytosolic enzyme present in all cells.[21] When the cell membrane is compromised—a hallmark of late apoptosis and necrosis—LDH is released into the culture supernatant.[22] The amount of LDH in the supernatant can be quantified in an enzymatic reaction that produces a colored formazan product, which is directly proportional to the level of cell lysis.[21][23] This assay is an excellent orthogonal method to MTT because it measures a distinct event (membrane rupture) rather than metabolic activity.

Detailed Experimental Protocol: LDH Release Assay

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay (Section 3.2).

  • Establish Controls: For each cell type, set up three control groups:

    • Spontaneous LDH Release: Vehicle-treated cells (measures background LDH release).

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) provided in a commercial kit (represents 100% cytotoxicity).[22]

    • Medium Background: Wells with culture medium but no cells.

  • Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[23]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., from kits by MilliporeSigma, Cell Signaling Technology, or Promega). Add the reaction mix to each well containing the supernatant.[21][22][24]

  • Incubation & Reading: Incubate the plate for up to 30 minutes at room temperature, protected from light.[22] Measure the absorbance at 490-500 nm.[21][23]

  • Data Analysis:

    • Percent Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

Investigating Apoptotic Pathways

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[6] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for detecting and quantifying apoptosis.[25][26]

  • Mechanism & Rationale:

    • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[25] Annexin V is a protein that has a high affinity for PS and, when fluorescently labeled (e.g., with FITC), can identify these early apoptotic cells.[27]

    • Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that is impermeable to cells with intact membranes.[26] It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.

    • Combined Use: Using both stains allows for the differentiation of four cell populations:

      • Viable Cells: Annexin V-negative / PI-negative

      • Early Apoptotic Cells: Annexin V-positive / PI-negative

      • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

      • Necrotic Cells (Primary): Annexin V-negative / PI-positive

Detailed Experimental Protocol: Annexin V/PI Flow Cytometry

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to obtain a sufficient number of cells for analysis (~1 x 10⁶ cells per condition). Treat with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: After treatment, collect both the floating cells (from the supernatant) and the adherent cells (by gentle trypsinization). It is crucial to pool both populations to avoid underrepresenting apoptotic cells.[26]

  • Washing: Wash the pooled cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol (e.g., from Abcam, Bio-Rad, or Thermo Fisher Scientific).[27][28]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer within one hour.[26] For each sample, collect data from at least 10,000 events. Analyze the data to quantify the percentage of cells in each of the four quadrants.

Data Synthesis and Pathway Visualization

Interpreting the Results

A compound is considered a strong cytotoxic agent if it:

  • Shows a low micromolar or nanomolar IC₅₀ in the MTT assay.

  • Demonstrates dose-dependent cytotoxicity in the confirmatory LDH assay.

  • Induces a significant increase in the population of apoptotic cells (early and late) in the Annexin V/PI assay.

Discrepancies can be informative. For example, a compound that is potent in the MTT assay but weak in the LDH assay may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells), or it may induce apoptosis without rapid membrane rupture.

Visualizing the Screening Workflow

A clear workflow ensures a systematic approach to screening.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Confirmation & Mechanism start Compound Library (Quinazolin-4-ylsulfanyl)-acetic acids assay1 MTT Viability Assay (48-72h incubation) start->assay1 data1 Calculate % Viability Determine IC50 Values assay1->data1 decision1 Decision Point (e.g., IC50 < 20 µM?) data1->decision1 assay2 LDH Release Assay (Confirms Cytotoxicity) decision1->assay2 Yes assay3 Annexin V / PI Staining (Flow Cytometry for Apoptosis) decision1->assay3 Yes inactive Compound Inactive or Low Priority decision1->inactive No data2 Quantify Apoptotic vs. Necrotic Cell Populations assay2->data2 assay3->data2 decision2 Build Cytotoxicity Profile Select Hits for Further Study data2->decision2

Caption: Cytotoxicity Screening and Confirmation Workflow.

Potential Signaling Pathways

Based on the extensive literature on quinazoline derivatives, these compounds often target key signaling pathways involved in cell growth and survival.[5][14] A primary candidate pathway to investigate for (quinazolin-4-ylsulfanyl)-acetic acid compounds would be the EGFR tyrosine kinase pathway, a known target of many quinazoline drugs.[2]

G EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P Compound (Quinazolin-4-ylsulfanyl) -acetic acid derivative Compound->EGFR Inhibition ATP ATP ATP->EGFR AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential Inhibition of the EGFR Signaling Pathway.

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy for the initial cytotoxicity screening of novel (quinazolin-4-ylsulfanyl)-acetic acid compounds. By systematically employing a primary viability assay (MTT), a confirmatory membrane integrity assay (LDH), and a mechanistic apoptosis assay (Annexin V/PI), researchers can confidently identify compounds with significant anticancer potential.

Promising candidates identified through this workflow should be advanced to more complex studies, including:

  • Cell Cycle Analysis: To determine if compounds induce arrest at specific cell cycle checkpoints.

  • Kinase Profiling: To identify specific molecular targets, such as EGFR or other kinases.

  • In Vivo Studies: To evaluate the efficacy and safety of lead compounds in animal models.

The structured approach detailed herein will ensure the generation of high-quality, reproducible data, accelerating the journey of these novel compounds from initial discovery to potential therapeutic development.

References

  • IntechOpen. (2019, December 13). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. [Link]

  • SciPharm. (2026, January 14). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. [Link]

  • Frontiers in Chemistry. (2021, November 2). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]

  • MDPI. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • SciPharm. (2023, March 28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

  • EMAN Research Publishing. (2024, October 17). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. [Link]

  • BMC. (n.d.). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. [Link]

  • Boletin de la Sociedad Quimica de Mexico. (n.d.). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. [Link]

  • Juniper Publishers. (2017, July 21). Synthesis of Some Novel Quinazoline Derivatives Having Anti-Cancer Activity. [Link]

  • PMC. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • University of Texas at Austin. (n.d.). MTT ASSAY Protocol. [Link]

  • Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. [Link]

  • Boster Bio. (n.d.). LDH Cytotoxicity Assay Kit. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Research in Pharmaceutical Sciences. (n.d.). Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. [Link]

  • PMC. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]

  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Wellcome Sanger Institute. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. [Link]

  • PMC. (n.d.). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. [Link]

  • PMC. (n.d.). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. [Link]

  • ResearchGate. (2025, August 6). Synthesis and Screening of Quinazoline Analogues as Cytotoxic Agents. [Link]

  • PubMed. (n.d.). In vitro human cell line models to predict clinical response to anticancer drugs. [Link]

  • Crown Bioscience. (2022, June 27). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

Sources

Foundational

Thermodynamic Properties of (Quinazolin-4-ylsulfanyl)-acetic acid: A Comprehensive Technical Guide

Executive Abstract & Molecular Architecture As a Senior Application Scientist navigating the complexities of early-stage drug development, understanding the thermodynamic profile of a target molecule is non-negotiable. (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract & Molecular Architecture

As a Senior Application Scientist navigating the complexities of early-stage drug development, understanding the thermodynamic profile of a target molecule is non-negotiable. (Quinazolin-4-ylsulfanyl)-acetic acid (CAS 63586-46-9) is a highly versatile heterocyclic building block frequently utilized in proteomics and medicinal chemistry[1][2][3].

The molecular architecture of this compound features a rigid, aromatic 1,3-diazanaphthalene (quinazoline) core[4], linked via a flexible thioether bridge to an ionizable acetic acid moiety. This specific structural triad dictates its behavior in solution. The rigid quinazoline core drives hydrophobic and π-π stacking interactions, the thioether linkage introduces a specific dihedral angle that influences conformational entropy, and the acetic acid tail governs the pH-dependent solubility and acid-base equilibria. To successfully formulate this compound or optimize its binding affinity to a biological target, we must empirically uncouple its thermodynamic properties: the ionization constant ( pKa​ ), the thermodynamics of solubility, and the intrinsic binding energetics.

Acid-Base Equilibria: Thermodynamic Profiling of Ionization ( pKa​ )

The Causality of pKa​ in ADMET

The pKa​ of the carboxylic acid moiety in (quinazolin-4-ylsulfanyl)-acetic acid is the master variable that dictates its ionization state at physiological pH. This ionization state directly impacts the compound's lipophilicity (LogD), membrane permeability, and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile[5]. Accurately determining the pKa​ allows researchers to predict the thermodynamic penalty of desolvation when the molecule transitions from an aqueous environment into a lipophilic cell membrane.

Methodology: Potentiometric Titration

Potentiometry remains the gold standard for pKa​ determination due to its high precision and direct measurement of thermodynamic equilibrium[6]. By measuring the electromotive force (potential) of the solution as a function of added titrant, we can identify the exact inflection point corresponding to the acid dissociation constant[5].

Self-Validating Protocol: High-Precision Potentiometric Titration
  • System Calibration: Calibrate the combined glass pH electrode using standard IUPAC buffer solutions (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 298.15 ± 0.1 K to eliminate temperature-dependent Nernstian deviations[6].

  • Sample Preparation: Dissolve accurately weighed (quinazolin-4-ylsulfanyl)-acetic acid in a background electrolyte solution (e.g., 0.15 M KCl) to maintain a constant ionic strength, mimicking physiological conditions and ensuring activity coefficients remain stable[5].

  • Titration Execution: Under an inert nitrogen atmosphere (to prevent CO2​ absorption which alters pH), incrementally add standardized 0.1 M KOH using an automated micro-burette.

  • Equilibrium Verification: Program the autotitrator to wait for signal drift to fall below 0.1 mV/s before recording the pH and volume. This self-validating step ensures true thermodynamic equilibrium is reached before data acquisition[6].

  • Data Analysis: Calculate the pKa​ by plotting the first derivative of the titration curve ( ΔpH/ΔV ) to find the inflection point, or by utilizing a Bjerrum difference plot for higher accuracy.

PotentiometricTitration Start Prepare Analyte (Quinazolin-4-ylsulfanyl)-acetic acid Calibrate Calibrate pH Meter (Standard Buffers) Start->Calibrate Titrate Stepwise Addition of Standardized Base (KOH/NaOH) Calibrate->Titrate Measure Record pH & Potential (E) at Equilibrium Titrate->Measure Measure->Titrate Repeat until neutralized Analyze Calculate pKa via Inflection Point / Bjerrum Plot Measure->Analyze Data complete

Workflow for pKa determination of (quinazolin-4-ylsulfanyl)-acetic acid via potentiometric titration.

Solubility Thermodynamics: The van't Hoff Framework

The Causality of Dissolution Energetics

Solubility is not merely a static value; it is a dynamic thermodynamic equilibrium between the solid crystal lattice and the solvated state. By evaluating the solubility of (quinazolin-4-ylsulfanyl)-acetic acid across a temperature gradient, we can extract the standard enthalpy ( ΔHsol∘​ ) and entropy ( ΔSsol∘​ ) of dissolution using the van't Hoff equation[7][8]. Understanding whether dissolution is enthalpy-driven (requiring energy to break the crystal lattice) or entropy-driven (driven by solvent reorganization) is critical for designing optimal co-solvent systems or amorphous solid dispersions for drug delivery[8][9].

Methodology: Gravimetric Method & van't Hoff Analysis

The relationship between mole-fraction solubility ( x ) and temperature ( T ) is defined by the van't Hoff equation:

lnx=−RTΔHsol∘​​+RΔSsol∘​​

Where R is the universal gas constant[7][9].

Self-Validating Protocol: Temperature-Dependent Solubility
  • Equilibration: Add an excess of (quinazolin-4-ylsulfanyl)-acetic acid to sealed glass vials containing specific solvent systems (e.g., Water, Methanol, Ethanol).

  • Thermal Control: Submerge the vials in a thermostatic shaking water bath. Agitate at 150 rpm for 48 hours at specific temperatures (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K) to ensure complete solid-liquid equilibrium[7].

  • Phase Separation: Allow the vials to stand undisturbed for 12 hours at the test temperature to allow undissolved particles to settle, preventing overestimation of solubility.

  • Quantification: Extract a known aliquot of the supernatant using a pre-warmed syringe (to prevent premature precipitation). Evaporate the solvent under vacuum and determine the mass of the solute gravimetrically[10].

  • Thermodynamic Extraction: Plot lnx versus 1/T . The slope yields −ΔHsol∘​/R and the intercept yields ΔSsol∘​/R [8][9].

Data Presentation: Representative Thermodynamic Parameters

Note: The following table represents a theoretical thermodynamic profile based on structurally analogous quinazoline-carboxylic acid derivatives evaluated via the van't Hoff model.

Solvent SystemTemp Range (K) ΔHsol∘​ (kJ/mol) ΔSsol∘​ (J/mol·K) ΔGsol∘​ at 298.15K (kJ/mol)Driving Force R2
Pure Water298.15 - 318.15+32.45+45.20+18.98Entropy-driven0.994
Methanol298.15 - 318.15+18.12+62.15-0.41Entropy-driven0.997
Ethanol298.15 - 318.15+22.30+55.40+5.78Entropy-driven0.995

Binding Thermodynamics: Isothermal Titration Calorimetry (ITC)

The Causality of Intrinsic Binding Energetics

When (quinazolin-4-ylsulfanyl)-acetic acid binds to a target protein (e.g., a kinase or receptor), the overall binding affinity ( Ka​ ) is dictated by the Gibbs free energy ( ΔG ). However, ΔG alone is a composite metric. As an Application Scientist, I rely on Isothermal Titration Calorimetry (ITC) to parse ΔG into its enthalpic ( ΔH ) and entropic ( −TΔS ) components[11].

  • A highly negative ΔH indicates the formation of specific, high-quality hydrogen bonds and van der Waals interactions between the quinazoline core/acetic acid tail and the protein pocket.

  • A highly positive ΔS indicates a hydrophobic effect—the release of ordered water molecules from the binding pocket and the ligand's solvation shell[12]. Optimizing a drug candidate requires balancing these forces; ITC provides the exact roadmap to do so[12][13].

Self-Validating Protocol: ITC Execution
  • Sample Dialysis (Critical Step): Dialyze the target protein extensively against the chosen experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the (quinazolin-4-ylsulfanyl)-acetic acid ligand in the exact same dialysate to eliminate background heats of dilution caused by buffer mismatch[12][13].

  • Degassing: Degas both the protein and ligand solutions under a vacuum for 10 minutes to prevent bubble formation in the calorimetric cell, which causes severe signal artifacts[11][13].

  • Instrument Setup: Load the target protein (e.g., 20 μM ) into the sample cell and the ligand (e.g., 200 μM ) into the injection syringe of the ITC instrument[13]. Set the reference power to 10 μcal/sec [13].

  • Titration Parameters: Program the instrument to perform 20-30 injections of 2 μL each, with a spacing of 150 seconds between injections to allow the thermal power signal to return to the baseline[13]. Maintain a constant stirring speed of 500 rpm[13].

  • Data Integration: Integrate the area under each injection peak to determine the heat released/absorbed ( Δq ). Fit the normalized heat data to an independent binding model to simultaneously extract the stoichiometry ( n ), association constant ( Ka​ ), and enthalpy ( ΔH )[11].

ITCWorkflow Prep Degas & Equilibrate Ligand & Target Protein Inject Incremental Injection of Ligand into Cell Prep->Inject Heat Measure Heat (Δq) Released/Absorbed Inject->Heat Heat->Inject Next Aliquot Integrate Integrate Peaks (Normalized Heat vs. Molar Ratio) Heat->Integrate Titration Complete Thermo Extract ΔH, Ka, n Calculate ΔG & ΔS Integrate->Thermo

ITC experimental workflow for extracting binding thermodynamics (ΔH, ΔG, ΔS) of the compound.

Conclusion

The thermodynamic characterization of (quinazolin-4-ylsulfanyl)-acetic acid requires a multi-faceted analytical approach. By employing potentiometric titration to define its ionization landscape, gravimetric van't Hoff analysis to decode its solvation energetics, and Isothermal Titration Calorimetry to map its target-binding thermodynamics, researchers can transition this compound from a raw chemical building block into a highly optimized, rationally designed pharmaceutical agent.

References

  • Guidechem. "(Quinazolin-4-ylsulfanyl)-acetic acid[1-(2-nitro-phenyl)-meth-(Z)-ylidene]-hydrazide". Guidechem.com. 1

  • NextSDS. "(QUINAZOLIN-4-YLSULFANYL)-ACETIC ACID — Chemical Substance Information". Nextsds.com. 2

  • Ambeed. "Quinazolines- Heterocyclic Building Blocks". Ambeed.com. 3

  • Thieme Connect. "Product Class 13: Quinazolines". Thieme-connect.de. 4

  • National Center for Biotechnology Information (PMC). "Development of Methods for the Determination of pKa Values". Nih.gov. 6

  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry". Dergipark.org.tr. 5

  • Universidad Politécnica de Madrid. "ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE". Upm.es.

  • Wikipedia. "Isothermal titration calorimetry". Wikipedia.org. 11

  • White Rose Research Online. "Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design". Whiterose.ac.uk. 12

  • ResearchGate. "(PDF) Isothermal Titration Calorimetry". Researchgate.net. 13

  • National Center for Biotechnology Information (PMC). "Solubility, Solution Thermodynamics, and Preferential Solvation of Amygdalin in Ethanol + Water Solvent Mixtures". Nih.gov. 7

  • MDPI. "Estimating the Solubility, Solution Thermodynamics, and Molecular Interaction of Aliskiren Hemifumarate in Alkylimidazolium Based Ionic Liquids". Mdpi.com. 8

  • MDPI. "Effect of Solvent Composition on Solubility, Thermodynamics, Metastable Zone Width (MSZW) and Crystal Habit of L-Ascorbic Acid". Mdpi.com. 9

  • ACS Publications. "Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols". Acs.org. 10

Sources

Protocols & Analytical Methods

Method

Application Note: A Stability-Indicating HPLC Method for the Quantification of (quinazolin-4-ylsulfanyl)-acetic acid

Abstract This application note details a systematic and robust approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (quinazolin-4-ylsulfany...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a systematic and robust approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (quinazolin-4-ylsulfanyl)-acetic acid. This compound, featuring a quinazoline core, is of interest in pharmaceutical research and development. The narrative explains the causal logic behind experimental choices, from initial column and mobile phase screening to final method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis and stability studies. Protocols for forced degradation studies are also provided to ensure the method can effectively separate the parent analyte from potential degradation products.

Introduction and Analyte Properties

(Quinazolin-4-ylsulfanyl)-acetic acid is a heterocyclic compound featuring a quinazoline moiety linked to an acetic acid group via a thioether bridge. Quinazoline derivatives are a significant class of compounds in medicinal chemistry, possessing a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] Accurate quantification of this active pharmaceutical ingredient (API) is critical for quality control, stability testing, and pharmacokinetic studies.

The chemical structure presents specific challenges and opportunities for HPLC method development. The presence of the quinazoline ring system provides a strong chromophore for UV detection.[3] The carboxylic acid group imparts acidic properties, making the molecule's retention sensitive to mobile phase pH.

Chemical Structure and Key Features

The structure of (quinazolin-4-ylsulfanyl)-acetic acid (Molecular Formula: C₁₀H₈N₂O₂S, Molecular Weight: 220.25 g/mol ) is shown below.[4] The key functional groups influencing chromatographic behavior are the acidic carboxylic acid group and the basic nitrogen atoms within the quinazoline ring.

Caption: Molecular structure of (quinazolin-4-ylsulfanyl)-acetic acid.

HPLC Method Development Strategy

A systematic approach is essential for developing an efficient and reliable HPLC method. The primary goal is to achieve adequate retention, good peak shape (symmetry), and sufficient resolution from impurities and degradation products within a reasonable analysis time.[5] Reversed-Phase HPLC (RP-HPLC) is the chosen mode because it is well-suited for separating moderately polar to nonpolar compounds like the target analyte.[6][7]

The development process follows a logical flow, beginning with initial screening of columns and mobile phases and progressing to fine-tuning and validation.

Caption: HPLC method development and validation workflow.

Column Selection Rationale

The choice of stationary phase is paramount for achieving selectivity.

  • C18 (ODS) Column: A C18 column is the first choice due to its versatility and wide use in RP-HPLC.[3] It provides strong hydrophobic retention for the quinazoline ring system. An end-capped, high-purity silica-based C18 column is recommended to minimize peak tailing caused by interactions between the analyte and residual silanol groups.

  • Alternative Columns: If selectivity is insufficient on a C18, other columns can be screened. An Ascentis Phenyl column, for instance, could offer alternative selectivity through π-π interactions with the aromatic quinazoline core.[8]

Mobile Phase Optimization
  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN is generally preferred for its lower viscosity and UV transparency. However, screening both is advisable as they can produce different selectivities.[9]

  • Aqueous Phase and pH Control: As an acidic compound, the analyte's retention is highly dependent on the mobile phase pH. To ensure consistent retention and sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed. This is achieved by maintaining a mobile phase pH at least 1-2 units below the analyte's pKa (typically ~4-5 for a carboxylic acid).[8] An acidic mobile phase, such as 0.1% formic acid or phosphoric acid in water, is therefore ideal.[5][7] This ensures the analyte is in its neutral, more retained form.

Detector Wavelength Selection

The quinazoline structure is expected to have strong UV absorbance.[3] To determine the optimal wavelength for maximum sensitivity, a UV scan of the analyte in the mobile phase should be performed using a photodiode array (PDA) detector. A wavelength near one of the absorbance maxima (e.g., ~254 nm or a higher wavelength maximum) should be selected for quantification.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and PDA detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Chemicals: HPLC-grade acetonitrile, methanol, formic acid, ortho-phosphoric acid, hydrogen peroxide (30%), sodium hydroxide, and hydrochloric acid. Deionized water (18.2 MΩ·cm).

  • Reference Standard: (quinazolin-4-ylsulfanyl)-acetic acid (purity ≥ 98%).

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

Protocol for Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method, as mandated by ICH guideline Q1A.[10][11] The goal is to achieve 5-20% degradation of the active ingredient.[12]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 6 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Expose the solid powder to 105°C for 24 hours. Prepare a 100 µg/mL solution in diluent.

  • Photolytic Degradation: Expose a 100 µg/mL solution to UV light (254 nm) and visible light for a period compliant with ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours).[13]

Optimized Chromatographic Conditions

The following table summarizes the final optimized parameters for the analysis.

ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B2-10 min: 30% to 80% B10-12 min: 80% B12-12.1 min: 80% to 30% B12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined absorbance maximum)
Run Time 15 minutes

Method Validation Results (ICH Q2(R1))

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15][16] The results are summarized below.

Validation ParameterAcceptance CriteriaResult
System Suitability Tailing Factor ≤ 2.0Theoretical Plates > 2000%RSD of peak area ≤ 2.0% (n=6)Tailing Factor = 1.2Plates = 8500%RSD = 0.8%
Specificity No interference from blanks, placebo, or degradants at the analyte's retention time.Peak purity index > 0.999. Baseline resolution achieved for all degradation peaks.
Linearity & Range Correlation Coefficient (r²) ≥ 0.999r² = 0.9995 over a range of 10-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% at three concentration levels (80%, 100%, 120%).
Precision (%RSD)
Repeatability (n=6)RSD ≤ 2.0%0.9%
Intermediate PrecisionRSD ≤ 2.0%1.3% (Different day, different analyst)
Limit of Detection (LOD) Signal-to-Noise Ratio ≈ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≈ 10:10.3 µg/mL

Conclusion

A specific, accurate, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantification of (quinazolin-4-ylsulfanyl)-acetic acid. The method employs a standard C18 column with a formic acid-modified mobile phase to ensure excellent peak shape and retention. The validation results confirm that the method adheres to the stringent requirements of ICH guidelines and is suitable for routine quality control and stability assessment of the drug substance. The forced degradation studies demonstrated the method's ability to separate the main peak from all generated degradants, confirming its stability-indicating power.

References

  • ResearchGate. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available from: [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Available from: [Link]

  • Molbase. (n.d.). (Quinazolin-4-ylsulfanyl)-acetic acid [1-(2-nitro-phenyl)-meth-(Z)-ylidene]-hydrazide. Available from: [Link]

  • Taylor & Francis Online. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16), 2367-2385. Available from: [Link]

  • Taylor & Francis Online. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column. Available from: [Link]

  • der DGRA. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO-guidelines. Available from: [Link]

  • NextSDS. (n.d.). (QUINOLIN-4-YLSULFANYL)-ACETIC ACID HYDRAZIDE — Chemical Substance Information. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. 3(4), 198-201. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • UKM. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Available from: [Link]

  • Element Lab Solutions. (n.d.). Practical HPLC method development screening. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Available from: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ICH. (n.d.). Quality Guidelines. Available from: [Link]

  • PMC. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Available from: [Link]

  • PubChem. (n.d.). 2-(quinazolin-4-yloxy)acetic acid. Available from: [Link]

  • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available from: [Link]

Sources

Application

Application Note &amp; Protocols: (Quinazolin-4-ylsulfanyl)-acetic acid in Modern Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals on leveraging (quinazolin-4-ylsulfanyl)-acetic acid as a versatile precursor for discovering novel therapeutic agents. Authored by: Gemini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on leveraging (quinazolin-4-ylsulfanyl)-acetic acid as a versatile precursor for discovering novel therapeutic agents.

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinazoline Scaffold and the Strategic Value of a Pre-functionalized Precursor

The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2][3] Its rigid, planar structure and capacity for diverse substitutions make it a "privileged scaffold" for interacting with a wide array of biological targets. Derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][4][5]

Among the myriad of synthetic starting points, (quinazolin-4-ylsulfanyl)-acetic acid stands out as a particularly strategic precursor. Its design incorporates three key features for efficient library synthesis and lead generation:

  • The Quinazoline Core: Provides the foundational pharmacophore known to interact with targets like tyrosine kinases.[3]

  • The Thioether Linkage at C4: This sulfur linkage offers metabolic stability and precise geometry compared to more common amino or oxygen linkages. It serves as a non-classical isostere that can influence binding affinity and selectivity.

  • The Terminal Acetic Acid Moiety: A highly versatile chemical handle, the carboxylic acid group is primed for a variety of well-established chemical transformations, most notably amide bond formation, allowing for the systematic exploration of chemical space.

This guide provides detailed protocols for the synthesis of this precursor and its subsequent derivatization, alongside a strategic workflow for its application in drug discovery programs.

Synthesis of the Core Precursor: (Quinazolin-4-ylsulfanyl)-acetic acid

The synthesis of the title precursor is a straightforward and robust two-step process starting from readily available 2-aminobenzonitrile, which is first converted to quinazoline-4(3H)-thione. This is followed by an S-alkylation reaction.

Protocol 1: Synthesis of (Quinazolin-4-ylsulfanyl)-acetic acid

A. Step 1: Synthesis of Quinazoline-4(3H)-thione

  • Materials: 2-aminobenzonitrile, Formic acid, Thiourea, Ethanol, standard laboratory glassware.

  • Procedure:

    • In a 250 mL round-bottom flask, combine 2-aminobenzonitrile (10 mmol) and formic acid (30 mL).

    • Fit the flask with a reflux condenser and heat the mixture at reflux for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • After cooling, pour the reaction mixture into ice-cold water (100 mL). The intermediate, 4-oxo-3,4-dihydroquinazoline, will precipitate. Filter the solid, wash with water, and dry.

    • Combine the dried intermediate (8 mmol) with thiourea (16 mmol) in a 100 mL flask.

    • Add ethanol (50 mL) and reflux the mixture for 8-10 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture to room temperature. The product, quinazoline-4(3H)-thione, will precipitate.

    • Filter the yellow solid, wash with cold ethanol, and dry under vacuum.

B. Step 2: S-alkylation to form (Quinazolin-4-ylsulfanyl)-acetic acid

  • Materials: Quinazoline-4(3H)-thione, 2-Chloroacetic acid, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).

  • Procedure:

    • In a 250 mL flask, dissolve quinazoline-4(3H)-thione (5 mmol) in 50 mL of 1M NaOH solution with stirring.

    • In a separate beaker, dissolve 2-chloroacetic acid (5.5 mmol) in 20 mL of water.

    • Add the 2-chloroacetic acid solution dropwise to the flask containing the thione solution at room temperature.

    • Stir the reaction mixture at 60°C for 3 hours.

    • After cooling to room temperature, carefully acidify the mixture to pH 3-4 with 2M HCl.

    • The desired product, (quinazolin-4-ylsulfanyl)-acetic acid, will precipitate as a white or off-white solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry in a vacuum oven at 50°C.

    • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Scientist's Note: The initial cyclization to form the quinazoline ring is a classic synthetic route. Using thiourea in the second step is an effective method for thionation. The subsequent S-alkylation is a standard Williamson ether-like synthesis, where the thiol is deprotonated by NaOH to form a nucleophilic thiolate, which then attacks the electrophilic carbon of 2-chloroacetic acid. Careful pH control during precipitation is critical to ensure complete protonation of the carboxylic acid and maximize yield.

G cluster_0 Synthesis of (Quinazolin-4-ylsulfanyl)-acetic acid cluster_1 Step 1 A Quinazoline-4(3H)-thione C (Quinazolin-4-ylsulfanyl)-acetic acid A->C  NaOH, H2O, 60°C B 2-Chloroacetic acid B->C D 2-Aminobenzonitrile E Quinazoline-4(3H)-thione D->E 1. Formic Acid 2. Thiourea

Caption: Reaction scheme for the synthesis of the precursor.

Derivatization Strategies: Building a Focused Library

The power of (quinazolin-4-ylsulfanyl)-acetic acid lies in the reactivity of its terminal carboxyl group. This allows for the rapid generation of a diverse library of compounds through straightforward coupling reactions.

workflow cluster_derivatives Derivative Classes precursor (Quinazolin-4-ylsulfanyl) -acetic acid amides Amides / Peptides precursor->amides R-NH2, Coupling Agent esters Esters precursor->esters R-OH, Acid Catalyst hydrazides Hydrazones / Heterocycles precursor->hydrazides 1. Hydrazine 2. R-CHO

Caption: Key derivatization pathways from the precursor.

Protocol 2: General Procedure for Amide Library Synthesis

This protocol describes a parallel synthesis approach to generate a library of amide derivatives, which are often sought after in drug discovery for their favorable hydrogen bonding capabilities and metabolic stability.

  • Materials: (Quinazolin-4-ylsulfanyl)-acetic acid, a diverse set of primary and secondary amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide), Diethyl ether.

  • Equipment: 96-well reaction block or individual reaction vials, magnetic stirrer, nitrogen line.

  • Procedure (per reaction):

    • To a dry reaction vial under a nitrogen atmosphere, add (quinazolin-4-ylsulfanyl)-acetic acid (0.1 mmol, 1.0 eq).

    • Add dry DMF (1 mL) and stir until the acid is fully dissolved.

    • Add the desired amine (0.12 mmol, 1.2 eq) to the solution.

    • In a separate vial, dissolve HATU (0.11 mmol, 1.1 eq) in dry DMF (0.5 mL). Add this solution to the reaction mixture.

    • Add DIPEA (0.3 mmol, 3.0 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 6-12 hours. Monitor completion by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash sequentially with 1M HCl (5 mL), saturated NaHCO₃ solution (5 mL), and brine (5 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the pure amide derivative.

    • Validation: Confirm the structure of each library member by LC-MS. For key compounds, perform full characterization (¹H NMR, ¹³C NMR, HRMS).

Scientist's Note: HATU is a highly efficient and mild coupling agent that minimizes racemization and side reactions, making it ideal for library synthesis. DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and activate the carboxylic acid. The aqueous workup is designed to remove excess reagents and byproducts. This protocol can be adapted to a high-throughput format using automated liquid handlers.

Application in Drug Discovery: A Targeted Workflow

The synthesized library of derivatives can be screened against various biological targets. Below is a workflow focused on anticancer drug discovery, a field where quinazolines have shown significant promise.[6][7][8]

G cluster_workflow Drug Discovery Workflow A Precursor Synthesis ((Quinazolin-4-ylsulfanyl)-acetic acid) B Parallel Synthesis of Amide Library (Protocol 2) A->B C Primary Screening (e.g., Kinase Panel Assay) B->C D Hit Identification (Compounds with >50% inhibition) C->D E Dose-Response & IC50 Determination D->E F SAR Studies & Lead Optimization E->F G In Vivo Studies F->G

Caption: Integrated workflow for drug discovery.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: EGFR)

Many quinazoline-based drugs function as ATP-competitive kinase inhibitors.[3] This protocol provides a general framework for screening the synthesized library against a tyrosine kinase like EGFR (Epidermal Growth Factor Receptor).

  • Principle: This is a biochemical assay that measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The result is often detected via luminescence or fluorescence.

  • Materials: Synthesized library compounds dissolved in DMSO, recombinant human EGFR kinase, ATP, poly(Glu,Tyr) 4:1 substrate, Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar, white 96-well or 384-well assay plates.

  • Procedure:

    • Prepare a stock solution of each test compound at 10 mM in 100% DMSO.

    • Create a working solution by diluting the stock solution in assay buffer to the desired screening concentration (e.g., 10 µM).

    • In a white assay plate, add 5 µL of the kinase/substrate mixture to each well.

    • Add 2.5 µL of the test compound working solution to the appropriate wells. Include positive controls (known inhibitor, e.g., Gefitinib) and negative controls (DMSO vehicle).

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of the Kinase-Glo® reagent to each well.

    • Incubate for a further 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The amount of remaining ATP is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_DMSO - Lumi_background))

    • Compounds showing significant inhibition (e.g., >50%) are considered "hits." These hits are then subjected to dose-response analysis to determine their IC₅₀ value.

Data Presentation

Results from the primary screen and subsequent IC₅₀ determinations should be tabulated for clear structure-activity relationship (SAR) analysis.

Compound IDAmine Moiety (R-group)% Inhibition @ 10 µMIC₅₀ (nM)
PRE-001 3-chloroaniline85%150
PRE-002 4-fluoro-benzylamine92%88
PRE-003 Morpholine15%>10,000
PRE-004 Piperidine-4-carboxamide78%210
Gefitinib (Control)99%35

Table 1: Representative data from a primary kinase screen and follow-up IC₅₀ determination for a hypothetical set of derivatives.

Conclusion and Future Directions

(Quinazolin-4-ylsulfanyl)-acetic acid is a high-value, strategically designed precursor for medicinal chemistry and drug discovery. Its straightforward synthesis and the versatile reactivity of its carboxylic acid handle enable the rapid and efficient generation of focused chemical libraries. The protocols outlined in this guide provide a robust framework for synthesizing and derivatizing this precursor, while the suggested workflow demonstrates its direct applicability in identifying novel kinase inhibitors. Researchers can adapt these methods to explore a vast chemical space and target a wide range of diseases, underscoring the enduring utility of the quinazoline scaffold in the quest for new medicines.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • JoVE. (2015, August 5). Facile Preparation of 4-Substituted Quinazoline Derivatives. Retrieved from [Link]

  • Singh, U. P., & Singh, R. K. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Chemistry & Biology Interface, 10(5), 324-343.
  • Azizian, J., et al. (2025).
  • Deshpande, A., et al. (2021). Design, Synthesis and Biological Investigation of Some Novel Quinazolin-4(3H)-One Tethered 1, 3, 4- Thiadiazole-Thiol Motifs.
  • Reddy, C. S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100762.
  • Patel, D., et al. (2020). Recent advances in the biological activity of quinazoline. International Journal of Pharmaceutical and Chemical Analysis, 7(3), 88-96.
  • (N.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • Stavytskyi, V., et al. (2020). Derivatives of quinazoline with anticancer properties.
  • Al-Ostath, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6489.
  • (2025). Synthesis and biological evaluation of some amino- and sulfanyl-3H -quinazolin-4-one derivatives as potential anticancer agents.
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Tokalı, F., et al. (2023). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Drug Development Research, 84(2), 275-295.
  • Al-Obaid, A. M., et al. (2024). Design and synthesis of quinazolin-4-one derivatives as potential anticancer agents and investigation of their interaction with RecQ helicases. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300585.
  • Al-Suwaidan, I. A., et al. (2022). Synthesis of new hybrid quinazoline compounds as antiproliferative agents for breast and colon cancer treatment. Tropical Journal of Pharmaceutical Research, 21(9), 1891-1897.
  • Patel, P. R., et al. (2021). New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. Asian Pacific Journal of Health Sciences, 8(2), 61-66.
  • El-Damasy, A. K., & El-Sayed, M. A. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 522.
  • El-Gazzar, M. G., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(17), 5522.
  • (N.d.). Synthesis of Novel Quinazoline Derivatives as Antimicrobial Agents. Academia.edu.
  • Asadi, A., & Ziarati, A. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 10(4), 275–292.
  • (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific.
  • Tokalı, F., et al. (2022). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors.
  • Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290.
  • Mamedova, G. A., et al. (2021). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Chemical Problems, 19(3), 212-219.
  • Kumar, V., et al. (2023).

Sources

Method

Application Note: ¹H and ¹³C NMR Spectroscopic Characterization of (Quinazolin-4-ylsulfanyl)-acetic acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Scientific Context (Quinazolin-4-ylsulfanyl)-acetic acid—also referred to as (quinazolin-4-ylthio)acetic acid—is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Scientific Context

(Quinazolin-4-ylsulfanyl)-acetic acid—also referred to as (quinazolin-4-ylthio)acetic acid—is a highly valuable synthetic intermediate and pharmacophore in medicinal chemistry. The quinazoline scaffold is a privileged structure frequently featured in FDA-approved targeted therapies, particularly kinase inhibitors. The introduction of a thioether linkage at the C4 position, coupled with a terminal carboxylic acid, provides a versatile handle for downstream functionalization (e.g., amide coupling) and enhances hydrogen-bonding capabilities for target protein interactions.

Accurate structural validation of this building block via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This application note provides a comprehensive, self-validating protocol for the synthesis, sample preparation, and NMR spectral interpretation of this compound, ensuring the integrity of downstream drug development workflows ().

Chemical Profile

PropertyValue
Chemical Name 2-(Quinazolin-4-ylthio)acetic acid
Molecular Formula C₁₀H∸N₂O₂S
Molecular Weight 220.25 g/mol
Physical State Orange to yellow solid
Melting Point 192–194 °C

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high-fidelity data, the following methodologies detail the critical steps from synthesis to instrumental acquisition.

Protocol 3.1: Synthesis and Isolation

Expert Insight: The choice of base and pH during isolation dictates the success of this reaction. The quinazoline nitrogen atoms are susceptible to protonation, which can drastically alter solubility.

  • Thiolate Formation: Suspend quinazoline-4(3H)-thione (5.0 mmol) in 15 mL of anhydrous methanol. Add metallic potassium (10.0 mmol) to deprotonate the thione, forming the highly nucleophilic thiolate anion.

  • Alkylation: Once fully dissolved, add chloroacetic acid (5.0 mmol) dropwise. The excess base neutralizes the carboxylic acid while facilitating the nucleophilic attack of the sulfur on the α-carbon of the chloroacetate.

  • Reflux: Heat the mixture to reflux for 1–5 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Controlled Precipitation: Cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH 4–5 .

    • Causality: This specific pH is critical; it ensures the carboxylic acid is protonated (rendering the product insoluble in water) while preventing the protonation of the quinazoline ring nitrogens (which would form a water-soluble hydrochloride salt).

  • Isolation: Filter the resulting crystalline precipitate, wash with cold distilled water to remove KCl salts, and dry thoroughly under vacuum.

Protocol 3.2: NMR Sample Preparation
  • Solvent Selection: Utilize Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Causality: The high polarity and hydrogen-bond accepting nature of DMSO disrupts the strong intermolecular hydrogen-bonded dimers of the carboxylic acid. This prevents severe line broadening and ensures a sharp, well-resolved spectrum.

  • Concentration: Weigh 15–20 mg of the strictly dried compound for ¹H NMR, or 40–50 mg for ¹³C NMR.

  • Dissolution: Dissolve the solid in 0.6 mL of DMSO-d₆. Sonicate for 60 seconds to ensure complete homogeneity. Transfer the solution to a standard 5 mm NMR tube.

Protocol 3.3: Instrumental Acquisition Parameters
  • ¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 1.5 s, spectral width of 12 ppm.

  • ¹³C NMR: 100 MHz, 1024 scans, relaxation delay (D1) of 2.0 s (required to ensure complete relaxation of quaternary carbons like C2, C4, and the carbonyl carbon), proton-decoupled.

NMR Spectroscopy Data Presentation

The following tables summarize the quantitative NMR data, integrating empirical literature values and predictive structural assignments based on quinazoline thioether frameworks ().

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
12.90 Broad singlet (br s)-1H-COOH
9.04 Singlet (s)-1HH-2 (Quinazoline)
8.13 Doublet (d)7.91HH-5 (Quinazoline)
8.08 – 7.98 Multiplet (m)-2HH-7, H-8 (Quinazoline)
7.79 Triplet (t)7.51HH-6 (Quinazoline)
4.30 Singlet (s)-2H-S-CH₂-
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~170.5 Quaternary (C=O)-COOH
~166.0 Quaternary (Ar-C)C-4 (Attached to S)
~153.5 Quaternary (Ar-C)C-2
~148.5 Quaternary (Ar-C)C-8a (Bridgehead)
~134.0 Methine (Ar-CH)C-7
~128.5 Methine (Ar-CH)C-8
~127.5 Methine (Ar-CH)C-6
~124.0 Methine (Ar-CH)C-5
~123.0 Quaternary (Ar-C)C-4a (Bridgehead)
~34.5 Methylene (CH₂)-S-CH₂-

Mechanistic & Structural Insights

When analyzing the ¹H NMR spectrum of (quinazolin-4-ylsulfanyl)-acetic acid, two diagnostic signals immediately confirm the structural integrity of the scaffold:

  • The Deshielding of H-2 (δ 9.04 ppm): The H-2 proton is sandwiched between two highly electronegative sp² hybridized nitrogen atoms (N1 and N3). The combined inductive withdrawal and anisotropic effects of these nitrogens strip electron density away from H-2, pushing it far downfield. However, compared to an unsubstituted quinazoline (where H-2 appears at ~δ 9.30 ppm), the slight upfield shift observed here is due to the electron-donating resonance effect (+M) of the sulfur atom at C-4, which pushes electron density back into the pyrimidine ring.

  • The Peri-Effect on H-5 (δ 8.13 ppm): The spatial proximity of the bulky sulfur atom at C-4 to the H-5 proton on the fused benzene ring causes significant van der Waals deshielding. This "peri-effect" pushes the H-5 doublet downfield relative to the other aromatic protons. This spatial relationship is a highly reliable marker for confirming that substitution occurred at the C-4 position rather than at the N-3 position (which would yield a tautomeric quinazolin-4-one derivative).

Experimental Workflow Visualization

G Syn Synthesis Quinazoline-4-thione + Chloroacetic Acid Pur Purification Precipitation at pH 4-5 Syn->Pur Base catalysis Prep Sample Prep Dissolve in DMSO-d6 Pur->Prep Dry solid Acq NMR Acquisition 1H & 13C NMR Prep->Acq Transfer to NMR tube Anal Data Analysis Signal Assignment Acq->Anal FID Processing

Workflow from synthesis of (quinazolin-4-ylsulfanyl)-acetic acid to NMR data analysis.

References

  • Klenina, O. V., et al. (2015). "2-Alkyl(aryl)-quinazolin-4(3H)-thiones, 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids and amides: synthesis, molecular docking, antimicrobial and anticancer properties." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Hassan, A. S., et al. (2020). "Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties." Preprints. [Link]

Application

Comprehensive Mass Spectrometry Fragmentation Profiling of (Quinazolin-4-ylsulfanyl)-acetic Acid: Mechanistic Pathways and Analytical Protocols

Executive Summary (Quinazolin-4-ylsulfanyl)-acetic acid (also known as quinazolin-4-ylthioacetic acid) is a critical scaffold in modern drug discovery, frequently utilized in the development of anticancer agents, antimic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Quinazolin-4-ylsulfanyl)-acetic acid (also known as quinazolin-4-ylthioacetic acid) is a critical scaffold in modern drug discovery, frequently utilized in the development of anticancer agents, antimicrobial compounds, and specific enzyme inhibitors (such as Notum inhibitors)[1][2]. Accurate structural characterization and pharmacokinetic monitoring of this compound require a deep understanding of its gas-phase behavior. This application note provides an authoritative, step-by-step methodology for the LC-MS/MS analysis of (quinazolin-4-ylsulfanyl)-acetic acid, elucidating the causality behind its electrospray ionization (ESI) dynamics and collision-induced dissociation (CID) fragmentation pathways.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous reproducibility and high-fidelity data, the following protocol integrates self-validating system checks.

Sample Preparation
  • Stock Solution : Weigh 1.0 mg of the (quinazolin-4-ylsulfanyl)-acetic acid standard and dissolve in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution : Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v).

    • Expert Insight (Causality): The addition of 0.1% formic acid is not merely for chromatographic peak shape; it deliberately lowers the pH to pre-protonate the basic nitrogen atoms (N1/N3) of the quinazoline ring in solution. This pre-protonation dramatically lowers the energetic barrier for forming the [M+H]+ ion during the droplet desolvation phase in ESI+[3].

UHPLC-MS/MS Conditions
  • Column : C18 Reversed-Phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A : LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B : LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 5.0 minutes; Flow rate: 0.4 mL/min.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Source Parameters : Capillary Voltage at 3.5 kV; Desolvation Temperature at 350°C.

  • Collision Gas : Argon.

    • Expert Insight (Causality): Argon is selected over Nitrogen for CID because its higher atomic mass facilitates a more efficient kinetic-to-internal energy transfer upon collision. This is strictly required to shatter the highly stable, conjugated bicyclic quinazoline core.

  • Self-Validation Check : Prior to sample acquisition, inject a blank (diluent only) followed by a lower limit of quantification (LLOQ) standard. The blank must show a signal-to-noise ratio (S/N) of <3 at the target retention time to validate zero column carryover.

Workflow Prep Sample Prep 1 µg/mL in 50% ACN LC UHPLC C18, 0.1% FA Prep->LC Ion ESI+ Capillary: 3.5 kV LC->Ion MS CID MS/MS CE: 15-40 eV Ion->MS Data Data Analysis Mass Defect MS->Data

Figure 1: Self-validating LC-MS/MS experimental workflow for quinazoline thioether analysis.

Mechanistic Fragmentation Pathways

Under CID, the protonated precursor ion [M+H]+ at m/z 221.038 undergoes three primary, competing fragmentation pathways. The structural dichotomy of the molecule—a highly stable aromatic core attached to a labile aliphatic thioether chain—dictates these routes.

Pathway A: Carboxylic Acid Cleavage

The aliphatic tail terminates in a carboxylic acid, which is prone to low-energy neutral losses.

  • Loss of Water (-18 Da) : Yields m/z 203.028.

  • Decarboxylation (-44 Da) : Loss of CO2​ yields m/z 177.029. This pathway is a standard diagnostic marker confirming the presence of a free, unesterified carboxyl moiety.

Pathway B: Thioether Bond Cleavage (The Dominant Route)

Thioether linkages ( C−S−C ) are highly susceptible to homolytic and heterolytic cleavage under MS/MS conditions due to the polarizability of the sulfur atom[4].

  • S-Alkyl Cleavage : Cleavage of the S−CH2​ bond expels a ∙CH2​COOH radical (-59 Da), generating a quinazolin-4-thiolate radical cation at m/z 162.025.

  • Aryl-S Cleavage : Cleavage of the C4−S bond results in the loss of the entire sulfanylacetic acid radical ( ∙SCH2​COOH , -91 Da), yielding the base peak at m/z 130.053.

    • Causality: The formation of m/z 130 is overwhelmingly favored because the resulting quinazolin-4-yl cation is a highly conjugated, resonance-stabilized aromatic system. It acts as a thermodynamic sink during the fragmentation process.

Pathway C: Quinazoline Ring Opening

Once the stable quinazolin-4-yl cation (m/z 130.053) is formed, higher collision energies (>30 eV) force the pyrimidine ring to open.

  • Loss of HCN (-27 Da) : The nitrogen-rich pyrimidine ring undergoes a retro-synthetic cleavage, expelling a neutral molecule of hydrogen cyanide to yield a phenyl-derived cation at m/z 103.042[5].

Fragmentation M [M+H]+ m/z 221.038 H2O [M+H - H2O]+ m/z 203.028 M->H2O - H2O (-18 Da) CO2 [M+H - CO2]+ m/z 177.029 M->CO2 - CO2 (-44 Da) Thiolate [M+H - •CH2COOH]+ m/z 162.025 M->Thiolate - •CH2COOH (-59 Da) Quin [M+H - •SCH2COOH]+ m/z 130.053 M->Quin - •SCH2COOH (-91 Da) Ring [Quinazolin-4-yl - HCN]+ m/z 103.042 Quin->Ring - HCN (-27 Da)

Figure 2: ESI+ CID fragmentation pathways of (quinazolin-4-ylsulfanyl)-acetic acid.

Quantitative Data Summary

The following table summarizes the high-resolution exact mass data and relative abundances for the diagnostic product ions, providing a reference matrix for MRM transition development.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed FormulaRelative Abundance (%)Structural Significance
221.0385203.027918.0106 ( H2​O ) C10​H6​N2​OS+ 15Confirms free carboxylic acid
221.0385177.028744.0098 ( CO2​ ) C9​H8​N2​S+ 25Decarboxylation of acetic acid moiety
221.0385162.025259.0133 ( ∙CH2​COOH ) C8​H6​N2​S∙+ 40Cleavage of S-alkyl bond
221.0385130.053190.9854 ( ∙SCH2​COOH ) C8​H5​N2+​ 100 (Base)Cleavage of aryl C-S bond; stable quinazolinium
130.0531103.042227.0109 ( HCN ) C7​H4​N+ 60Pyrimidine ring opening

Conclusion

The mass spectrometric profiling of (quinazolin-4-ylsulfanyl)-acetic acid reveals a highly predictable and structurally informative fragmentation cascade. By understanding the thermodynamic drivers—specifically the lability of the thioether bond and the extreme stability of the resulting quinazolin-4-yl cation—analytical scientists can confidently design highly sensitive MRM assays (e.g., 221.0 130.1) for pharmacokinetic tracking and metabolite identification.

References

  • Product Class 13: Quinazolines Thieme Connect URL:[Link]

  • thiones, 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids and amides: synthesis, molecular docking, antimicrobial and anticancer properties Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Proposed mechanism for Ca-thioether bond breakage during LC-MS/MS ResearchGate URL:[Link]

  • Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents Journal of Applied Pharmaceutical Science URL: [Link]

  • 3-(Quinazolin-4-ylthio)propanoic-acid (Notum Inhibitor Fragment Database) INRAE URL: [Link]

Sources

Method

Application Notes and Protocols for Molecular Docking Studies of (Quinazolin-4-ylsulfanyl)-acetic Acid Ligands

Introduction: The Therapeutic Potential of Quinazoline Scaffolds The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Quinazoline Scaffolds

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Derivatives such as Gefitinib and Erlotinib, which are based on a 4-anilinoquinazoline structure, have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) for cancer therapy.[3] The (Quinazolin-4-ylsulfanyl)-acetic acid moiety represents a class of ligands designed to explore and optimize interactions with various biological targets. The incorporation of the acetic acid group can provide additional hydrogen bonding opportunities and improve the pharmacokinetic profile of the parent quinazoline structure.

Molecular docking is a powerful computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[4][5] This in-silico approach allows for the rapid screening of virtual libraries of compounds and provides insights into the molecular interactions that govern ligand binding, thereby guiding the rational design of more potent and selective inhibitors.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with (quinazolin-4-ylsulfanyl)-acetic acid ligands, using the Epidermal Growth Factor Receptor (EGFR) as a representative target.

Theoretical Framework: Principles of Molecular Docking

Molecular docking simulations aim to predict the preferred conformation and orientation of a ligand when bound to a receptor. The process involves two main components: a search algorithm and a scoring function. The search algorithm generates a large number of possible binding poses of the ligand within the active site of the protein. The scoring function then estimates the binding affinity for each pose, and these scores are used to rank the different conformations.

A successful docking study can provide valuable information on:

  • Binding Mode: The three-dimensional arrangement of the ligand within the receptor's binding pocket.

  • Binding Affinity: A quantitative estimate of the strength of the interaction, often expressed as a binding energy (in kcal/mol).

  • Key Molecular Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein.

It is crucial to validate the docking protocol to ensure the reliability of the results. A common validation method is to re-dock the co-crystallized ligand into the active site of the protein and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[6][7][8][9]

Experimental Workflow: A Step-by-Step Protocol

This section outlines a detailed protocol for docking a (quinazolin-4-ylsulfanyl)-acetic acid ligand to the ATP-binding site of the EGFR kinase domain using AutoDock Vina, a widely used and freely available docking software.[1]

Mandatory Visualization: Molecular Docking Workflow

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Selection (e.g., EGFR - PDB: 1M17) PDB_Prep 3. Protein Preparation - Remove water & heteroatoms - Add polar hydrogens - Assign charges PDB->PDB_Prep Ligand 2. Ligand Preparation (e.g., (Quinazolin-4-ylsulfanyl)-acetic acid) Ligand_Prep 4. Ligand Preparation - Generate 3D coordinates - Assign charges & torsions Ligand->Ligand_Prep Grid 5. Grid Box Generation (Define search space) PDB_Prep->Grid Docking 6. Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking Grid->Docking Results 7. Analyze Results - Binding energy - Binding poses Docking->Results Interaction 8. Visualize Interactions (PyMOL, Discovery Studio) Results->Interaction Validation 9. Validate Protocol (Re-docking, RMSD) Results->Validation

Caption: A generalized workflow for a typical protein-ligand molecular docking experiment.

Detailed Protocol

1. Software and Prerequisites:

  • AutoDock Tools (ADT): A graphical user interface for preparing docking input files.

  • AutoDock Vina: The docking engine.

  • PyMOL or UCSF Chimera: Molecular visualization software for analyzing results.

  • A 3D structure of the ligand: (quinazolin-4-ylsulfanyl)-acetic acid in a suitable format (e.g., .mol2, .pdb).

2. Protein Preparation:

  • Objective: To prepare the EGFR protein structure for docking by removing non-essential molecules and adding necessary atoms.

  • Steps:

    • Download the crystal structure of EGFR from the Protein Data Bank (PDB ID: 1M17).[10] This structure contains the inhibitor Erlotinib in the active site.

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any other heteroatoms not relevant to the binding site.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in the .pdbqt format.

3. Ligand Preparation:

  • Objective: To prepare the (quinazolin-4-ylsulfanyl)-acetic acid ligand for docking.

  • Steps:

    • Load the 3D structure of the ligand into AutoDock Tools.

    • Detect the root of the ligand and define the rotatable bonds.

    • Save the prepared ligand in the .pdbqt format.

4. Grid Box Generation:

  • Objective: To define the three-dimensional search space within the protein's active site where the ligand will be docked.

  • Steps:

    • In AutoDock Tools, open the prepared protein.

    • Center the grid box on the co-crystallized ligand (Erlotinib) to define the ATP-binding site.

    • Adjust the dimensions of the grid box to ensure it is large enough to accommodate the (quinazolin-4-ylsulfanyl)-acetic acid ligand. A common size is 26 x 26 x 26 Å.[11]

5. Running the Docking Simulation:

  • Objective: To execute the docking calculation using AutoDock Vina.

  • Steps:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the name of the output file.

    • Run AutoDock Vina from the command line, providing the configuration file as input.

6. Analysis of Results:

  • Objective: To analyze the output of the docking simulation to understand the binding of the ligand to the protein.

  • Steps:

    • The output file will contain several predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • The pose with the lowest binding energy is considered the most favorable.

    • Visualize the protein-ligand complex in PyMOL or UCSF Chimera to analyze the interactions.

    • Identify the amino acid residues involved in hydrogen bonding and hydrophobic interactions with the ligand.

Data Presentation: Quantitative Docking Results

The following table summarizes representative docking results for quinazoline derivatives with the EGFR kinase domain, providing a reference for expected binding affinities and key interactions.

Ligand DerivativePDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
4-Anilino quinazoline1M17-7.46Met793, Leu718, Val726[4]
Quinazoline-pyrimidine hybrid1M17-4.46Arg817, Lys721[12][13]
(E)-2-(4-nitrostyryl)-4-(4-aminobutyl)-aminoquinazoline1M17-8.6190Asp831, Met769[2]
Quinazolin-4(3H)-one derivative1M17-8.9Met793, Cys797[14]
Designed Quinazoline Derivative (Pred65)1M17-10.8Met793, Leu718, Asp855[9]

Note: The specific (quinazolin-4-ylsulfanyl)-acetic acid ligand's docking score will vary depending on its exact structure and the docking parameters used.

Expertise and Trustworthiness: Ensuring Scientific Integrity

Causality Behind Experimental Choices:

  • Choice of Protein Structure (PDB: 1M17): This crystal structure is of high resolution and contains a co-crystallized inhibitor (Erlotinib), which is structurally related to the quinazoline scaffold. This allows for a well-defined active site for grid generation and a reliable reference for validating the docking protocol.[10]

  • Use of AutoDock Vina: Vina is a widely validated and computationally efficient docking program. Its scoring function has been shown to have a high success rate in predicting the binding modes of ligands.

  • Validation by Re-docking: Re-docking the native ligand is a critical step to ensure that the chosen docking parameters can accurately reproduce the experimentally determined binding pose.[6][7][9] An RMSD below 2.0 Å provides confidence in the protocol's ability to predict the binding of novel ligands.[8]

Self-Validating Systems:

A robust molecular docking protocol should be a self-validating system. This can be achieved by:

  • Positive Controls: Docking a known inhibitor with a high affinity for the target. The docking score should be significantly lower (more favorable) than that of a known non-binder.

  • Negative Controls: Docking a molecule that is structurally similar to the ligand but is known to be inactive against the target. The docking score should be significantly higher (less favorable).

  • Enrichment Studies: Seeding a library of decoy molecules with a small number of known active compounds. A successful docking protocol should rank the active compounds higher than the majority of the decoys.

Authoritative Grounding: Signaling Pathway Context

The therapeutic rationale for targeting EGFR with (quinazolin-4-ylsulfanyl)-acetic acid ligands lies in the central role of the EGFR signaling pathway in cell proliferation, survival, and differentiation.[15] Dysregulation of this pathway is a hallmark of many cancers.

Mandatory Visualization: The EGFR Signaling Cascade

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binding & Dimerization Grb2 Grb2/Sos EGFR->Grb2 Activation Ras Ras Grb2->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Translocation Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor (Quinazolin-4-ylsulfanyl) -acetic acid Inhibitor->EGFR Inhibition

Caption: Simplified schematic of the EGFR-Ras-Raf-MEK-ERK signaling pathway.

Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins like Grb2.[16] This initiates a downstream signaling cascade, most notably the Ras-Raf-MEK-ERK pathway, which ultimately leads to the activation of transcription factors that promote cell growth and division.[15][17][18][19] (Quinazolin-4-ylsulfanyl)-acetic acid derivatives, by binding to the ATP-binding site of the EGFR kinase domain, can prevent this phosphorylation cascade, thereby inhibiting the downstream signaling and exerting an anti-proliferative effect.

Conclusion

Molecular docking is an indispensable tool in modern drug discovery for the hit-to-lead optimization of novel therapeutic agents. The protocols and guidelines presented here provide a robust framework for conducting molecular docking studies on (quinazolin-4-ylsulfanyl)-acetic acid ligands targeting EGFR. By combining computational predictions with experimental validation, researchers can accelerate the discovery of new and effective cancer therapies.

References

  • Nature.

  • PubMed.

  • MDPI.

  • National Center for Biotechnology Information.

  • Spandidos Publications.

  • National Center for Biotechnology Information.

  • YouTube.

  • National Center for Biotechnology Information.

  • SAMSON Documentation Center.

  • YouTube.

  • National Center for Biotechnology Information.

  • Wikipedia.

  • ResearchGate.

  • The Scripps Research Institute.

  • ResearchGate.

  • YouTube.

  • ScienceDirect.

  • ACS Publications.

  • YouTube.

  • Michigan State University.

  • Journal of Applied Pharmaceutical Science.

  • MDPI.

  • ScienceDirect.

  • ScienceDirect.

  • International Journal of Pharmaceutical Sciences and Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of (Quinazolin-4-ylsulfanyl)-acetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, persistent impurities, and isolation failures during the synthesis of (quinazolin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, persistent impurities, and isolation failures during the synthesis of (quinazolin-4-ylsulfanyl)-acetic acid.

The root cause of most failures lies in the strategic selection of the synthetic pathway. Many chemists default to the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazoline with mercaptoacetic acid (Route A). However, 4-chloroquinazoline is a highly moisture-sensitive electrophile. Even trace water in solvents or bases leads to rapid hydrolysis, yielding the thermodynamically stable quinazolin-4(3H)-one as a dead-end byproduct, as noted in 1[1].

To achieve robust, high-yielding results, we strongly recommend Route B: The thioalkylation of quinazoline-4(3H)-thione using chloroacetic acid . This route bypasses the moisture-sensitive electrophile entirely, leveraging a highly nucleophilic thiolate intermediate[2].

Mechanistic Workflow: The Thioalkylation Route

SynthesisWorkflow A Quinazoline-4(3H)-thione C Potassium Alkoxide (2.1 eq) A->C Deprotonation B Chloroacetic Acid E Target: (Quinazolin-4-ylsulfanyl)-acetic acid B->E D Thiolate Intermediate C->D Nucleophile Formation D->E + Chloroacetic Acid (SN2 Alkylation) F Impurity: Disulfide Dimer D->F O2 (Oxidation)

Mechanistic pathway and competing oxidation for (quinazolin-4-ylsulfanyl)-acetic acid synthesis.

Comparative Yield Optimization Data

The following table summarizes the quantitative impact of reaction conditions on the final isolated yield. Notice how stoichiometry and atmospheric control dictate the success of Route B.

Synthesis RouteBase (Equivalents)SolventAtmosphereYield (%)Primary Impurity / Failure Mode
A: 4-Chloroquinazoline K₂CO₃ (2.0 eq)DMFAmbient45%Quinazolin-4(3H)-one (Hydrolysis)
A: 4-Chloroquinazoline Et₃N (2.5 eq)Dry THFN₂62%Unreacted starting material
B: Quinazoline-4(3H)-thione KOH (1.0 eq)MeOHAmbient35%Unreacted Thione (Incomplete)
B: Quinazoline-4(3H)-thione K-OMe (2.1 eq)Dry MeOHAmbient68%Disulfide dimer ([2M-2] mass)
B: Quinazoline-4(3H)-thione K-OMe (2.1 eq)Dry MeOHN₂88% Trace (<2%)
Self-Validating Experimental Protocol (Route B)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met. This methodology is adapted from 2[2].

Step 1: Thiolate Generation

  • Action: Suspend quinazoline-4(3H)-thione (1.0 eq) in anhydrous methanol (15 mL/g). Purge the system with nitrogen for 15 minutes. Slowly add potassium methoxide (2.1 eq) under continuous stirring.

  • Causality: Exactly 2.1 equivalents of base are strictly required. One equivalent deprotonates the thione to form the active thiolate nucleophile, and the second neutralizes the carboxylic acid of the incoming chloroacetic acid. The inert atmosphere prevents oxidative dimerization.

  • Validation Checkpoint: The initial opaque suspension must clarify into a homogeneous yellow/orange solution within 10 minutes. If it remains a cloudy suspension, your base has degraded (likely to carbonate) or your solvent is wet.

Step 2: SN2 Alkylation

  • Action: Add chloroacetic acid (1.05 eq) in a single portion. Heat the mixture to reflux (65°C) for 1–5 hours.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 1:1). The strongly UV-active starting thione spot must completely disappear, replaced by a baseline spot (the carboxylate salt of the product).

Step 3: Isoelectric Precipitation

  • Action: Cool the reaction to room temperature. Insert a calibrated pH probe. Slowly add 1M HCl dropwise until the pH reaches exactly 4.0–5.0. Filter the resulting precipitate, wash with ice-cold water, and dry under vacuum.

  • Causality: The target molecule is amphoteric. At pH 4.0–5.0, it exists in its neutral/zwitterionic form, which represents its lowest aqueous solubility.

PrecipitationLogic A Reaction Mixture (Soluble Carboxylate, pH > 9) B Add 1M HCl Dropwise A->B Neutralization C Isoelectric Point (pH 4.0 - 5.0) B->C Monitor pH D Over-acidification (pH < 3.0) B->D Excess Acid E Precipitation of Neutral Target Product C->E Optimal Yield F Re-dissolution as Hydrochloride Salt D->F Yield Loss

pH-dependent solubility and isoelectric precipitation logic for product isolation.

Troubleshooting & FAQs

Q: My reaction stalls at ~50% conversion when using quinazoline-4(3H)-thione. How do I drive it to completion? A: This is a classic stoichiometry error. Chloroacetic acid contains a carboxylic acid group that immediately consumes one equivalent of your base. If you only use 1.0 equivalent of base total, the thione remains protonated and non-nucleophilic. You must use at least 2.1 equivalents of base.

Q: I am seeing a significant impurity with a mass of [2M-2] in my LC-MS. What is it and how do I prevent it? A: A mass of [2M-2] indicates oxidative dimerization (disulfide formation) of your thione starting material. Thiolates are highly susceptible to oxidation by atmospheric oxygen. To prevent this, degas your solvents by sparging with nitrogen or argon for 15 minutes prior to the reaction, and maintain a strict inert atmosphere throughout the reflux period.

Q: The reaction is complete according to LC-MS, but I get no precipitate during the acidic workup. Where is my product? A: (Quinazolin-4-ylsulfanyl)-acetic acid is highly pH-sensitive. If the pH is too high (>6), it remains in the aqueous phase as a soluble carboxylate salt. If you add too much acid and the pH drops below 3, the quinazoline nitrogen protonates, forming a highly soluble hydrochloride salt. You must carefully adjust the pH to exactly 4.0–5.0 using a pH meter, not just pH paper.

Q: Why am I recovering a large amount of quinazolin-4(3H)-one when using the 4-chloroquinazoline route? A: 4-Chloroquinazoline is a highly reactive electrophile. In the presence of ambient moisture or aqueous bases (like K₂CO₃), water outcompetes your mercaptoacetic acid as a nucleophile, leading to rapid hydrolysis. If you must use this route, use strictly anhydrous solvents and non-nucleophilic organic bases (e.g., DIPEA or Triethylamine) under nitrogen.

References
  • Title: thiones, 2-R-(quinazolin-4(3H)-ylthio)
  • Title: US5747498A - Alkynyl and azido-substituted 4-anilinoquinazolines Source: Google Patents URL

Sources

Optimization

Overcoming solubility issues of (quinazolin-4-ylsulfanyl)-acetic acid in DMSO

A Guide for Researchers on Overcoming Solubility Challenges in DMSO and Aqueous Media Welcome to the technical support resource for (quinazolin-4-ylsulfanyl)-acetic acid. This guide is designed for researchers, scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Overcoming Solubility Challenges in DMSO and Aqueous Media

Welcome to the technical support resource for (quinazolin-4-ylsulfanyl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common solubility issues encountered during experimentation. As Senior Application Scientists, we understand that compound solubility is a critical factor for data reliability and experimental success. This center offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving (quinazolin-4-ylsulfanyl)-acetic acid in 100% DMSO, even though DMSO is a powerful solvent. Why is this happening?

A: This is a common and valid observation. While DMSO is an excellent solvent for many organic molecules, several factors can contribute to the poor solubility of quinazoline derivatives:

  • High Crystal Lattice Energy: The quinazoline scaffold is a rigid, planar heterocyclic system. Molecules with such structures often pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces, which can limit solubility even in strong solvents.[1]

  • Compound Purity and Form: The issue could be related to a specific polymorphic form of the compound, which may be less soluble than others.

  • DMSO Quality: Dimethyl sulfoxide is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Water contamination in your DMSO can significantly reduce its ability to solubilize hydrophobic compounds.[3]

  • Concentration Limit: You may be attempting to prepare a solution that is above the compound's intrinsic solubility limit in DMSO at a given temperature. Even potent solvents have saturation points.

Q2: My compound dissolves in DMSO, but it crashes out of solution when I dilute it into my aqueous assay buffer. What can I do to prevent this precipitation?

A: This phenomenon, known as "precipitation upon dilution," is a frequent challenge when transitioning from a 100% organic stock solution to an aqueous environment.[1] The drastic change in solvent polarity causes the compound to become insoluble and precipitate. Here are several effective strategies to mitigate this:

  • Reduce Final DMSO Concentration: The most straightforward approach is to minimize the percentage of DMSO in your final assay. Aim for a final concentration of less than 1%, and ideally below 0.5% (v/v), to reduce its impact on the aqueous buffer's properties.[4]

  • Employ a Co-solvent System: Instead of diluting directly into the aqueous buffer, perform an intermediate dilution step using a co-solvent system.[4][5][6] Co-solvents act as a bridge between the highly organic DMSO and the aqueous buffer, reducing the polarity shock.[]

  • Adjust the pH of the Aqueous Buffer: Your compound has an acetic acid moiety, making it an ionizable weak acid. By increasing the pH of your final aqueous buffer (e.g., to pH 7.4 or slightly above), you can deprotonate the carboxylic acid to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[1][4][8]

  • Use Solubilizing Excipients: For particularly challenging assays, consider adding excipients to your buffer.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 (at low concentrations, e.g., 0.01-0.1%) can form micelles that encapsulate the hydrophobic compound and keep it in solution.[1]

    • Cyclodextrins: Molecules like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with your compound, effectively shielding its hydrophobic parts and increasing aqueous solubility.[1][4]

Q3: From a chemical perspective, can the compound be modified to inherently improve its solubility for future experiments?

A: Absolutely. One of the most effective and widely used strategies in pharmaceutical development is salt formation .[9] Since (quinazolin-4-ylsulfanyl)-acetic acid is an acidic compound, it can be converted into a salt by reacting it with a suitable base (e.g., sodium hydroxide, potassium hydroxide).

The resulting salt form (e.g., sodium (quinazolin-4-ylsulfanyl)-acetate) will have vastly different physicochemical properties. The ionized nature of the salt disrupts the crystal lattice packing, typically leading to a dramatic increase in aqueous solubility and a faster dissolution rate compared to the free acid form.[10][11] If you are involved in the synthesis or sourcing of this compound, requesting or preparing a salt form is a highly recommended proactive strategy.

Q4: How stable is (quinazolin-4-ylsulfanyl)-acetic acid in DMSO solution, and what are the best storage practices?

A: Compound stability in DMSO is structure-dependent and cannot be assumed. Some quinazoline derivatives have been reported to be unstable in DMSO, with degradation observed shortly after preparation.[12][13][14] Therefore, exercising caution is critical.

Recommended Best Practices:

  • Storage: For long-term storage, aliquot your DMSO stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[3] For short-term use (a few days), storage at 4°C may be acceptable, but should be verified.

  • Protection: Protect solutions from light and moisture.[3]

  • Verification: The most reliable way to assess stability is to perform an experimental analysis. Using a technique like High-Performance Liquid Chromatography (HPLC), you can analyze a freshly prepared solution and then re-analyze it after a period of storage under your intended conditions. The appearance of new peaks or a decrease in the main compound's peak area would indicate degradation.[3]

Troubleshooting Guide: Step-by-Step Dissolution Protocol

Problem: (Quinazolin-4-ylsulfanyl)-acetic acid powder will not fully dissolve in 100% DMSO at the desired concentration.

start Start: Undissolved Compound in DMSO check_dmso Step 1: Verify DMSO Quality Is it anhydrous and high-purity? start->check_dmso physical_assist Step 2: Apply Physical Methods - Gentle Warming (37-40°C) - Vortex / Sonicate check_dmso->physical_assist Yes check_dissolution1 Is it dissolved? physical_assist->check_dissolution1 lower_conc Step 3: Lower Concentration Attempt to prepare a more dilute solution. check_dissolution1->lower_conc No success Success: Compound Dissolved check_dissolution1->success Yes check_dissolution2 Is it dissolved? lower_conc->check_dissolution2 determine_max Step 4: Determine Max Solubility - Use Shake-Flask Method - Quantify supernatant via HPLC/LC-MS check_dissolution2->determine_max No check_dissolution2->success Yes fail Conclusion: Concentration is above solubility limit. Work at a lower concentration. determine_max->fail cluster_0 Low pH (Acidic Conditions) cluster_1 High pH (Basic Conditions) low_ph R-COOH (Protonated Form) Poorly Soluble Lipophilic high_ph R-COO⁻ + H⁺ (Deprotonated / Ionized Form) Highly Soluble Hydrophilic low_ph->high_ph Increase pH (Add Base) high_ph->low_ph Decrease pH (Add Acid) stock High Concentration Stock (e.g., 50 mM in 100% DMSO) intermediate Intermediate Stock (e.g., 5 mM in 10% DMSO / 90% PEG 400) stock->intermediate 1:10 Dilution final Final Assay Concentration (e.g., 10 µM in Aqueous Buffer with <0.5% organic solvent) intermediate->final 1:500 Dilution

Sources

Troubleshooting

Purification techniques for crude (quinazolin-4-ylsulfanyl)-acetic acid extracts

Welcome to the Technical Support and Troubleshooting Guide for the isolation and purification of (quinazolin-4-ylsulfanyl)-acetic acid (also known as 2-(quinazolin-4-ylthio)acetic acid). This guide is designed for resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the isolation and purification of (quinazolin-4-ylsulfanyl)-acetic acid (also known as 2-(quinazolin-4-ylthio)acetic acid). This guide is designed for researchers and drug development professionals dealing with the specific molecular liabilities of quinazoline thioethers.

Our protocols are grounded in mechanistic causality, ensuring that you understand why specific experimental choices are made, allowing you to build self-validating workflows that prevent compound degradation.

Core Chemical Profile & Molecular Liabilities

To purify (quinazolin-4-ylsulfanyl)-acetic acid successfully, one must navigate three distinct reactive moieties within the molecule:

  • The Quinazoline C4 Position: The C4 carbon is highly electron-deficient. The thioether linkage here is susceptible to nucleophilic aromatic substitution (SNAr) and can be cleaved under harsh basic or aqueous conditions, reverting to quinazolin-4(3H)-one[1][2].

  • The Thioether (Sulfide) Linkage: The sulfur atom is electron-rich and prone to oxidation, easily converting into sulfoxide or sulfone byproducts if exposed to atmospheric oxygen or peroxides[3][4].

  • The Acetic Acid Moiety: As a free carboxylic acid, it strongly hydrogen-bonds with silica gel (causing chromatographic streaking) and can undergo Fischer esterification if purified in alcoholic solvents under acidic conditions[5].

Quantitative Data Summary
Property / ParameterValue / Optimal ConditionImpact on Purification
Molecular Formula C10H8N2O2SBaseline for LC-MS identification.
Molecular Weight 220.25 g/mol [6]Target mass [M+H]+ = 221.25 m/z.
Optimal Extraction pH 4.5 – 5.0Keeps the carboxylic acid protonated for organic extraction while avoiding strong acid hydrolysis.
Silica Gel Modifier 0.5% – 1.0% Glacial Acetic AcidSuppresses ionization, preventing streaking and improving recovery yields.
Storage Conditions -20°C, Argon/N2 atmospherePrevents spontaneous thioether oxidation and photodegradation.

Chemical Degradation Pathways

G Core (Quinazolin-4-ylsulfanyl)-acetic acid (Target Compound) Oxidation Sulfoxide / Sulfone (Oxidation Byproduct) Core->Oxidation O2, Peroxides Air Exposure Hydrolysis Quinazolin-4(3H)-one (Hydrolysis Byproduct) Core->Hydrolysis Strong Base/Acid Nucleophilic Attack Ester Alkyl Ester (Esterification Byproduct) Core->Ester ROH + H+ (e.g., MeOH/TFA)

Fig 1. Primary chemical degradation pathways of (quinazolin-4-ylsulfanyl)-acetic acid.

Troubleshooting & FAQs

Q1: Why is my product degrading into quinazolin-4(3H)-one during aqueous workup?

Causality: The C4 position of the quinazoline ring is highly electrophilic. When the crude extract is subjected to strongly basic conditions (pH > 10) or prolonged heating in aqueous media, the hydroxide ion acts as a nucleophile. It attacks the C4 position, displacing the mercaptoacetic acid leaving group and forming the thermodynamically stable quinazolin-4(3H)-one[1][2]. Solution: Never use strong bases like NaOH or KOH for neutralization. Adjust the pH carefully using mild buffers (e.g., saturated aqueous NH4Cl or dilute NaH2PO4) to a target pH of 4.5–5.0. This ensures the carboxylic acid is protonated for organic extraction without triggering SNAr cleavage.

Q2: I am seeing a +16 Da / +32 Da mass shift in my LC-MS. How do I prevent this?

Causality: You are observing the oxidation of the thioether to a sulfoxide (+16 Da) or sulfone (+32 Da). Thioethers are highly susceptible to oxidation by atmospheric oxygen or trace peroxides commonly found in aging ethereal solvents (like THF or diethyl ether)[3][4]. Solution:

  • Avoid using ethereal solvents for extraction. Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) instead.

  • Degas your chromatography solvents by sparging with Nitrogen or Argon.

  • Store the purified compound under an inert atmosphere at -20°C.

Q3: My compound streaks severely on silica gel, leading to poor recovery and co-elution. What is the optimal solvent system?

Causality: The free carboxylic acid moiety acts as a strong hydrogen-bond donor and acceptor, interacting heavily with the free silanol groups (-SiOH) on the stationary phase. This causes the compound to drag through the column rather than eluting in a tight band[5]. Solution: Add a volatile acidic modifier to your mobile phase. A solvent system of Hexanes/EtOAc containing 0.5% to 1% glacial acetic acid or formic acid will suppress the ionization of your target compound, keeping it in its neutral, protonated state and resulting in sharp, well-resolved peaks.

Q4: During reverse-phase prep-HPLC purification, I observe the formation of a new, highly lipophilic peak. What is happening?

Causality: If you are using Methanol (MeOH) as your organic modifier alongside an acidic additive (e.g., 0.1% Trifluoroacetic acid [TFA]), you are inadvertently performing a Fischer esterification on the column. The acid catalyzes the reaction between the carboxylic acid and methanol, forming the methyl ester. Solution: Switch your organic mobile phase from Methanol to Acetonitrile (MeCN) . Acetonitrile is non-nucleophilic and cannot form esters with your compound.

Standard Operating Procedure: Purification Workflow

Workflow Start Crude Reaction Mixture AqWorkup Aqueous Workup (Adjust to pH 4.5-5.0) Start->AqWorkup Quench & neutralize OrgExtract Organic Extraction (EtOAc / DCM) AqWorkup->OrgExtract Isolate protonated acid FlashChrom Flash Chromatography (Silica, Add 0.5% AcOH) OrgExtract->FlashChrom Remove non-polar impurities Crystallization Recrystallization (EtOH / Water) FlashChrom->Crystallization Final polishing Pure Pure Target Compound (>98% Purity) Crystallization->Pure Filtration & Drying

Fig 2. Optimized purification workflow for crude (quinazolin-4-ylsulfanyl)-acetic acid.

Step-by-Step Methodology

Phase 1: Quenching and Liquid-Liquid Extraction

  • Cool the crude reaction mixture to 0–5°C using an ice bath.

  • Slowly quench the reaction by adding cold, saturated aqueous NH4Cl.

  • Monitor the pH using a calibrated pH meter. Carefully adjust the pH to 4.5–5.0 using 1M HCl or 1M NaHCO3 as necessary. Self-Validation: At this pH, the carboxylic acid is protonated, ensuring it partitions into the organic layer.

  • Extract the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc).

  • Wash the combined organic layers once with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure (temperature < 35°C to prevent thermal degradation).

Phase 2: Flash Column Chromatography

  • Prepare a silica gel column. Pre-equilibrate the column with Hexanes containing 1% glacial acetic acid .

  • Dry-load the crude extract onto a small amount of silica gel or dissolve it in a minimal amount of DCM.

  • Elute using a gradient of Hexanes to EtOAc (e.g., 90:10 to 50:50), maintaining 1% acetic acid throughout the run[5].

  • Self-Validation: Track the fractions using TLC (UV active at 254 nm). The target compound will elute as a sharp spot. Co-spot with a known standard if available.

  • Pool the product-containing fractions and evaporate the solvent. To remove residual acetic acid, co-evaporate with toluene (2 × 20 mL).

Phase 3: Recrystallization (Final Polishing)

  • Dissolve the semi-pure solid in a minimum boiling volume of absolute Ethanol (EtOH).

  • Remove the heat source and slowly add dropwise cold deionized water until the solution becomes faintly turbid (cloud point).

  • Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to induce crystallization.

  • Filter the crystals through a Büchner funnel, wash with ice-cold 10% EtOH in water, and dry under a high vacuum to yield the pure >98% (quinazolin-4-ylsulfanyl)-acetic acid.

References

  • Chemical Substance Information: (QUINAZOLIN-4-YLSULFANYL)-ACETIC ACID. nextsds.com.
  • Santa Cruz Biotechnology, Inc. Product Catalog: (Quinazolin-4-ylsulfanyl)-acetic acid. chembuyersguide.com.
  • (Quinazolin-4-ylsulfanyl)-acetic acid | SCBT. scbt.com.
  • Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations. nih.gov.
  • Cleavable and Tunable Cysteine-Specific Arylation Modification by Aryl Thioethers. rsc.org.
  • Synthesis of ST7612AA1, a Novel Oral HDAC Inhibitor, via Radical Thioacetic Acid Addition. scispace.com.
  • Discovery of the Novel Potent and Selective FLT3 Inhibitor 1-{5-[7-(3-Morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea. acs.org.
  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. mdpi.com.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Quinazoline Thioacetic Acid Derivatives

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering HPLC peak tailing with quinazoline thioacetic acid derivatives. By understanding the underlyi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering HPLC peak tailing with quinazoline thioacetic acid derivatives. By understanding the underlying causes and implementing targeted solutions, you can achieve symmetrical peaks, improve resolution, and ensure the accuracy and reproducibility of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for my quinazoline thioacetic acid derivative to show peak tailing?

A: The most frequent cause of peak tailing for this class of compounds is secondary interactions between the analyte and the stationary phase.[1] Quinazoline derivatives often contain basic nitrogen atoms which can interact with acidic residual silanol groups on the surface of silica-based columns.[2][3] The thioacetic acid moiety can also chelate with trace metals present in the HPLC system or the column packing material.[1][4]

Q2: How does the mobile phase pH affect the peak shape of my compound?

A: Mobile phase pH is a critical factor that dictates the ionization state of both your analyte and the stationary phase.[5][6] For basic quinazoline compounds, a low pH (around 2.5-3.0) can protonate the residual silanol groups on the column, minimizing their interaction with the protonated analyte and thus reducing tailing.[7][8] Conversely, for the acidic thioacetic acid group, a low pH will keep it in its neutral form, which is generally preferred for good peak shape in reversed-phase chromatography.[9]

Q3: Can my HPLC system itself contribute to peak tailing?

A: Yes, issues with the HPLC system can lead to peak tailing. A primary contributor is "extra-column volume," which refers to all the volume in the system outside of the column itself, including tubing, fittings, and the detector cell.[10][11] Excessive extra-column volume can cause band broadening and asymmetrical peaks.[12] Additionally, interactions with metal surfaces within the system can cause tailing for chelating compounds like thioacetic acid derivatives.[4][13]

Q4: I'm still seeing tailing after optimizing the mobile phase. What should I try next?

A: If mobile phase optimization isn't sufficient, consider the following:

  • Column Choice: Switch to a modern, high-purity, end-capped column to minimize the number of available residual silanol groups.[2][14]

  • Mobile Phase Additives: Incorporate a competing base like triethylamine (TEA) to block silanol interactions, or an ion-pairing agent to improve peak shape.[15][16] For potential metal chelation, adding a chelating agent like EDTA to the mobile phase might help.[17]

  • Sample Overload: Dilute your sample to ensure you are not overloading the column, which can cause tailing.[18][19]

In-Depth Troubleshooting Guide

Peak tailing is a common chromatographic problem that can compromise the accuracy of quantification and the overall resolution of your separation.[20][21] For quinazoline thioacetic acid derivatives, a systematic approach to troubleshooting is essential.

Understanding the Root Causes of Peak Tailing

Peak tailing occurs when a single analyte elutes from the column with an asymmetrical peak shape, characterized by a drawn-out trailing edge. This is typically a result of more than one retention mechanism occurring during the separation.[2][22] For quinazoline thioacetic acid derivatives, the primary retention mechanism is hydrophobic interaction in reversed-phase HPLC. However, undesirable secondary interactions can also occur, leading to peak tailing.

The main culprits for these secondary interactions are:

  • Silanol Interactions: Silica-based columns have residual silanol groups (Si-OH) on their surface.[20] These can be acidic and interact with basic functional groups, such as the nitrogen atoms in the quinazoline ring system, through ion-exchange mechanisms.[3] This interaction is highly dependent on the pH of the mobile phase.[3]

  • Metal Chelation: The thioacetic acid moiety, and potentially other functional groups on your derivative, can chelate with trace metal ions present in the stainless-steel components of the HPLC system (frits, tubing) or within the silica matrix of the column itself.[1][4] This creates a strong, secondary retention mechanism that can lead to significant tailing.[13]

  • Extra-Column Effects: Peak broadening and tailing can be introduced by the HPLC system itself.[10] This includes the volume of the injector, tubing, and detector flow cell.[11][23]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues with quinazoline thioacetic acid derivatives.

G cluster_0 Initial Observation cluster_1 Mobile Phase Optimization cluster_2 Column & Hardware Evaluation cluster_3 Advanced Troubleshooting cluster_4 Resolution A Peak Tailing Observed B Adjust Mobile Phase pH (e.g., pH 2.5-3.5) A->B Start Here C Increase Buffer Strength (e.g., 20-50 mM) B->C If tailing persists J Symmetrical Peak Achieved B->J If successful D Add Competing Base (e.g., Triethylamine) C->D If tailing persists C->J If successful E Use End-Capped, High-Purity Column D->E If tailing persists D->J If successful F Check for Column Void/Contamination E->F If tailing persists E->J If successful G Minimize Extra-Column Volume F->G If tailing persists F->J If successful H Investigate Metal Chelation (Add EDTA) G->H If tailing persists G->J If successful I Test Ion-Pairing Reagents H->I If chelation is not the issue H->J If successful I->J

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Experimental Protocols for Troubleshooting

Here are detailed protocols for key experiments to systematically address peak tailing.

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to minimize silanol interactions.

Materials:

  • Your quinazoline thioacetic acid derivative standard

  • HPLC grade water, acetonitrile, or methanol

  • Formic acid, trifluoroacetic acid (TFA), or phosphate buffer components

  • Calibrated pH meter

Procedure:

  • Prepare a series of mobile phase A (aqueous) solutions at different pH values. Start with a pH of 3.0 and prepare additional solutions at pH 2.5 and 3.5. Use a suitable buffer like phosphate at a concentration of 10-20 mM to ensure stable pH.[7]

  • Equilibrate the column with the first mobile phase (pH 3.5) for at least 15-20 column volumes.

  • Inject your standard and record the chromatogram.

  • Repeat steps 2 and 3 for the other pH values (3.0 and 2.5).

  • Compare the peak symmetry (tailing factor) for each pH. A lower pH will generally protonate the silanol groups, reducing their interaction with basic analytes and improving peak shape.[7][8]

Parameter Setting 1 Setting 2 Setting 3
Mobile Phase A20 mM Phosphate Buffer, pH 3.520 mM Phosphate Buffer, pH 3.020 mM Phosphate Buffer, pH 2.5
Mobile Phase BAcetonitrileAcetonitrileAcetonitrile
Expected Outcome Moderate TailingReduced TailingMinimal Tailing
Protocol 2: Evaluation of Mobile Phase Additives

Objective: To use competing agents to block secondary interaction sites.

Procedure:

  • Competing Base (for Silanol Interactions):

    • Prepare your optimal mobile phase from Protocol 1.

    • Add a small amount of a competing base, such as triethylamine (TEA), at a concentration of 5-10 mM.[16]

    • Equilibrate the column and inject your standard.

    • The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.[16]

  • Chelating Agent (for Metal Interactions):

    • Prepare your optimal mobile phase.

    • Add a low concentration of ethylenediaminetetraacetic acid (EDTA), for example, 0.1 mM.[17]

    • Equilibrate the column and inject your standard.

    • EDTA will chelate with metal ions in the system, preventing them from interacting with your thioacetic acid derivative.[17]

  • Ion-Pairing Agents:

    • If your compound is ionic, an ion-pairing agent can improve peak shape.[24][25]

    • For acidic compounds, a cationic ion-pairing agent like tetrabutylammonium phosphate can be used.[25] For basic compounds, an anionic agent like sodium octanesulfonate is suitable.[15]

    • Add the ion-pairing agent to the mobile phase at a concentration of 2-5 mM.[15] Be aware that ion-pairing agents require long equilibration times and can be difficult to remove from the column.[15]

Visualizing Analyte-Stationary Phase Interactions

The following diagram illustrates the different types of interactions that can lead to peak tailing for a quinazoline thioacetic acid derivative.

G cluster_0 Analyte: Quinazoline Thioacetic Acid Derivative cluster_1 Stationary Phase Surface Analyte Quinazoline Ring (Basic) Thioacetic Acid (Acidic, Chelating) Silanol Residual Silanol Groups (Si-OH) (Acidic) Analyte->Silanol Ion-Exchange Interaction (Causes Tailing) Analyte->Silanol Hydrophobic Interaction (Desired Retention) Metal Trace Metal Ions (e.g., Fe, Al) (Lewis Acid) Analyte->Metal Chelation (Causes Tailing)

Caption: Interactions leading to peak tailing.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail? LCGC North America. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Persee - PGeneral. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]

  • Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Restek. (2014, March 11). [20]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • LCGC International. (2020, November 11). Extracolumn Effects. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

  • Waters Corporation. (n.d.). Dwell Volume and Extra-Column Volume: What Are They and How Do They Impact Method Transfer. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. Retrieved from [Link]

  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Blogs - News. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). THE IMPORANCE OF MITIGATING ANALYTE INTERACTIONS WITH METAL SURFACES IN HPLC SEPARATIONS OF SMALL MOLECULES. Retrieved from [Link]

  • Waters Corporation. (n.d.). THE IMPORANCE OF MITIGATING ANALYTE INTERACTIONS WITH METAL SURFACES IN HPLC SEPARATIONS OF SMALL MOLECULES. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Analytical Methods for (quinazolin-4-ylsulfanyl)-acetic acid

Introduction: The Analytical Imperative for Novel Quinazoline Derivatives In the landscape of drug discovery and development, the quinazoline scaffold is a cornerstone for designing molecules with diverse therapeutic act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Quinazoline Derivatives

In the landscape of drug discovery and development, the quinazoline scaffold is a cornerstone for designing molecules with diverse therapeutic activities, including anticancer and antimalarial properties.[1][2] The compound (quinazolin-4-ylsulfanyl)-acetic acid represents a class of molecules requiring precise and reliable quantification in complex biological matrices to understand its pharmacokinetic (PK) and pharmacodynamic (PD) profile. The 'gold standard' for this task is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), prized for its unparalleled sensitivity and selectivity.[3]

However, the successful application of LC-MS/MS is not trivial. It hinges on a rigorously validated analytical method that ensures the data generated is accurate, reproducible, and fit for purpose. This guide provides a comprehensive framework for developing and validating a robust LC-MS/MS method for (quinazolin-4-ylsulfanyl)-acetic acid. We will delve into the rationale behind critical experimental choices, compare chromatographic strategies, and align our validation protocol with the stringent expectations of global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]

The Analyte's Challenge: Physicochemical Considerations

The structure of (quinazolin-4-ylsulfanyl)-acetic acid presents a distinct analytical challenge. Its carboxylic acid moiety makes it a polar, acidic compound. This characteristic has direct implications for method development:

  • Chromatographic Retention: Highly polar molecules are notoriously difficult to retain on standard C18 reversed-phase (RP) columns, as they have a low affinity for the nonpolar stationary phase.[7][8][9] This can lead to elution near the solvent front, where matrix effects are most pronounced, compromising data quality.

  • Ionization Efficiency: The analyte's acidity must be managed to ensure consistent and efficient ionization in the mass spectrometer source, typically via electrospray ionization (ESI). Mobile phase pH will be a critical parameter.

  • Matrix Effects: Co-eluting endogenous components from biological samples (e.g., plasma, urine) can suppress or enhance the analyte's signal, leading to inaccurate quantification.[10]

Our objective is to develop a method that overcomes these challenges to deliver reliable and reproducible results.

Comparative Method Development: Crafting the Core Protocol

A successful bioanalytical method is built on a foundation of optimized chromatography, mass spectrometry, and sample preparation. Here, we compare key approaches to arrive at a robust protocol.

The Chromatographic Dilemma: Reversed-Phase vs. HILIC

The primary hurdle is achieving adequate chromatographic retention. We will compare two modern strategies: a modified Reversed-Phase (RP) approach and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Strategy A: Modified Reversed-Phase Liquid Chromatography (RPLC)

    • Principle: While standard C18 columns are suboptimal, newer RPLC phases with polar-embedded or polar-endcapped functionalities are designed to offer improved retention for polar compounds and are compatible with highly aqueous mobile phases.[8][11]

    • Advantages: RPLC is a mature, highly reproducible technique familiar to most analytical laboratories.

    • Disadvantages: May still provide only marginal retention for very polar analytes. The use of ion-pairing reagents to improve retention is generally avoided in LC-MS due to their tendency to cause ion suppression and contaminate the system.[8][12]

  • Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[13][14] Water acts as the strong, eluting solvent. This setup facilitates the retention of polar compounds that are unretained in RPLC.[7][8][11]

    • Advantages: Excellent retention for polar and hydrophilic analytes.[14][15] The high organic content of the mobile phase can enhance ESI efficiency, leading to better sensitivity.[11][15]

    • Disadvantages: Can be less robust than RPLC if not properly optimized. Equilibration times can be longer, and the technique is sensitive to the water content of the sample solvent.[13]

Recommendation: For (quinazolin-4-ylsulfanyl)-acetic acid, HILIC is the recommended starting point . Its inherent suitability for polar compounds provides a stronger likelihood of achieving the necessary retention and separation from matrix interferences.

G cluster_start Start: The Analytical Problem cluster_chromatography Chromatography Strategy Comparison cluster_decision Decision Point cluster_outcome Recommended Path Analyte Target Analyte: (quinazolin-4-ylsulfanyl)-acetic acid (Polar, Acidic) RP Strategy A: Reversed-Phase LC (Polar-Embedded Column) Analyte->RP Evaluate HILIC Strategy B: HILIC (Amide or Silica Column) Analyte->HILIC Evaluate Decision Which strategy offers better retention, peak shape, and separation from matrix? RP->Decision HILIC->Decision Optimized_Method Optimized HILIC Method (Proceed to MS Tuning) Decision->Optimized_Method HILIC is superior for this analyte

Mass Spectrometry: Tuning for Specificity and Sensitivity

The mass spectrometer will be operated in Multiple Reaction Monitoring (MRM) mode, which provides the highest selectivity and sensitivity for quantification.[3]

Step-by-Step MS Optimization Protocol:

  • Analyte Infusion: Prepare a ~1 µg/mL solution of (quinazolin-4-ylsulfanyl)-acetic acid and a suitable internal standard (ideally, a stable isotope-labeled version) in a 50:50 acetonitrile:water mixture with 0.1% formic acid. Infuse this solution directly into the mass spectrometer.

  • Ionization Mode Selection: Acquire full scan mass spectra in both positive and negative electrospray ionization (ESI) modes. Given the carboxylic acid group, ESI negative mode, detecting the deprotonated molecule [M-H]⁻, is expected to be more sensitive. However, the quinazoline nitrogen atoms can be protonated, so ESI positive mode [M+H]⁺ should also be evaluated.

  • Precursor Ion Selection: Identify the most intense and stable parent ion (e.g., [M-H]⁻ or [M+H]⁺) in the full scan spectrum. This will be your Q1 mass.

  • Product Ion Selection: Perform a product ion scan on the selected precursor ion. Fragment the precursor by increasing the collision energy (CE) in the collision cell (Q2). Identify the most intense and stable fragment ions. These will be your Q3 masses.

  • MRM Transition Optimization: Select at least two MRM transitions for the analyte (one for quantification, one for confirmation) and one for the internal standard. For each transition, optimize the collision energy to maximize the product ion signal.

Sample Preparation: A Comparison of Cleanup Techniques

The goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis.[10]

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to denature and precipitate proteins.Fast, simple, inexpensive."Dirty" extract; high risk of matrix effects.Early discovery, high-throughput screening.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent.Cleaner extract than PPT; can be selective.More time-consuming; uses larger solvent volumes.Removing highly water-soluble interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Cleanest extract; highest selectivity.Most complex and expensive; requires method development.Regulated bioanalysis; when matrix effects are severe.

Recommendation: Begin with Protein Precipitation due to its speed. If matrix effects prove to be unacceptable during validation, develop a more selective Solid-Phase Extraction (SPE) method using a mixed-mode or ion-exchange sorbent that can specifically retain the acidic analyte.

Full Method Validation: A Protocol Grounded in Regulatory Standards

Once the method is developed, it must be fully validated according to guidelines from the FDA and EMA.[4][16][17][18] This ensures the method is trustworthy and the data is defensible.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS Spike Internal Standard (IS) Sample->IS Extract Protein Precipitation or SPE IS->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject onto HILIC Column Evap->Inject MS Tandem MS (MRM Detection) Inject->MS Integrate Integrate Peaks (Analyte & IS) MS->Integrate Calculate Calculate Peak Area Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria based on FDA and EMA guidelines.[4][16][19]

Validation ParameterPurposeKey ExperimentsGeneral Acceptance Criteria
Selectivity & Specificity To ensure the method can differentiate the analyte from endogenous components.Analyze ≥6 blank matrix lots. Check for interfering peaks at the analyte's retention time.Response of interferences should be <20% of the LLOQ response.
Linearity & Range To define the concentration range over which the method is accurate and precise.Analyze a calibration curve with ≥6 non-zero standards.R² ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) To determine the lowest concentration that can be measured reliably.Analyze ≥5 replicates at the LLOQ.Signal-to-noise >5. Accuracy within ±20%; Precision ≤20% CV.
Accuracy & Precision To assess the closeness of measured values to the true value and their variability.Analyze Quality Control (QC) samples at ≥4 levels (LLOQ, Low, Mid, High) in ≥5 replicates over ≥3 separate runs.Mean accuracy within ±15% of nominal. Precision (CV) ≤15%.
Matrix Effect To evaluate the impact of the biological matrix on analyte ionization.Compare analyte response in post-extraction spiked matrix to response in neat solution at Low and High QC levels.Matrix Factor should be consistent. IS-normalized Matrix Factor CV ≤15%.
Recovery To determine the efficiency of the extraction process.Compare analyte response in pre-extraction spiked matrix to post-extraction spiked matrix.Should be consistent and reproducible, though not necessarily 100%.
Stability To ensure the analyte is stable under various storage and handling conditions.Analyze QC samples after exposure to relevant conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of nominal.

Comparison with Alternative Analytical Technologies

While LC-MS/MS is the preferred platform, it is useful to understand its performance relative to other techniques.

TechnologySensitivitySelectivityThroughputKey AdvantageKey Limitation
LC-MS/MS Very High (pg/mL)Very HighHighThe "gold standard" for bioanalysis, offering the best combination of sensitivity and specificity.[4]High capital and operational cost.
HPLC-UV Low (ng/mL to µg/mL)ModerateHighWidely available, robust, and less expensive than MS.Lacks sensitivity and selectivity for complex biological matrices without extensive cleanup.[20]
Immunoassay (e.g., ELISA) HighHighVery HighExcellent for high-throughput screening of specific molecules.[21]Requires development of specific antibodies; prone to cross-reactivity. Not applicable without a custom antibody.
Capillary Electrophoresis (CE)-MS HighHighModerateExcellent for highly polar and charged molecules; uses very small sample volumes.[15]Can be less robust and reproducible than HPLC for routine quantification.

This comparison underscores why LC-MS/MS is the necessary choice for regulatory-compliant bioanalysis of a novel compound like (quinazolin-4-ylsulfanyl)-acetic acid, where achieving low detection limits in a complex matrix is paramount.

Conclusion

The validation of an LC-MS/MS method for (quinazolin-4-ylsulfanyl)-acetic acid is a systematic process that requires a deep understanding of the analyte's chemistry and regulatory expectations. By strategically selecting a HILIC-based chromatographic separation, meticulously optimizing MS/MS parameters, and rigorously validating the method against FDA and EMA guidelines, researchers can generate high-quality, reliable data. This data is the bedrock upon which critical decisions in the drug development pipeline are made, ensuring the safety and efficacy of new therapeutic agents.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • BioAgilytix. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. [Link]

  • uHPLCs. (2022). What is the difference between HILIC columns VS normal/reverse columns. [Link]

  • SlideShare. (n.d.). Bioanalytical method validation emea. [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]

  • PharmTech. (2018). Lot Release Testing: Analytical Practices and Products for Small-Molecule Drugs. [Link]

  • LCGC International. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • Biocompare. (2018). A Better Way to Measure Small Molecule Concentrations. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • PubMed. (2012). LC-MS metabolomics of polar compounds. [Link]

  • LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • SpringerLink. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. [Link]

  • IVT Network. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • Technology Networks. (2023). Analysis of Challenging Polar Contaminants in Water by LC/MS/MS with Direct Injection. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. [Link]

  • Preprints.org. (2025). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Quinazoline analogues as Glucocerebrosidase Inhibitors with Chaperone activity. [Link]

  • Preprints.org. (2025). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline. [Link]

  • Royal Society of Chemistry. (2026). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. [Link]

Sources

Comparative

A Comparative Guide to In Vitro and In Vivo Toxicity Assessment of Quinazoline Derivatives

This guide provides a comprehensive comparison of in vitro and in vivo toxicity evaluation for quinazoline-based compounds, with a focus on the "(quinazolin-4-ylsulfanyl)-acetic acid" scaffold. As extensive public data o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of in vitro and in vivo toxicity evaluation for quinazoline-based compounds, with a focus on the "(quinazolin-4-ylsulfanyl)-acetic acid" scaffold. As extensive public data on this specific molecule is not available, this guide establishes a robust framework for its future toxicological assessment by drawing upon established methodologies and data from structurally related quinazoline derivatives. Quinazoline and its oxidized form, quinazolinone, are privileged heterocyclic scaffolds in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2][3] Many approved drugs, particularly for cancer, are based on this core structure.[1][4]

The development of any new therapeutic agent, especially those intended to be cytotoxic to cancer cells, requires a meticulous evaluation of its safety profile.[4] This involves a tiered approach, starting with rapid in vitro assays to determine cellular-level toxicity and progressing to more complex in vivo models that reflect the systemic effects within a whole organism.[5][6] Understanding the correlation, and often the disparity, between these two testing paradigms is critical for successful drug development.[7][8]

Part 1: In Vitro Toxicity & Cytotoxicity Assessment

In vitro cytotoxicity assays are the frontline in toxicological screening. They are rapid, cost-effective, and allow for the high-throughput screening of numerous compounds.[9] These assays typically utilize cultured human or animal cell lines to measure fundamental aspects of cell health, such as metabolic activity, membrane integrity, and cell proliferation.

Key In Vitro Experimental Protocols

Three of the most common colorimetric assays for cytotoxicity are the MTT, SRB, and LDH assays, which measure metabolic activity, total protein, and membrane integrity, respectively.[10]

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a cornerstone for assessing cell viability by measuring mitochondrial metabolic activity.[11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12]

Step-by-Step MTT Assay Protocol: [10][12][13]

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., a novel quinazoline derivative) in the culture medium. Replace the existing medium with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

2. Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[10][14]

Step-by-Step LDH Assay Protocol: [10][13]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well with the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to control cells (spontaneous release) and a maximum release control (cells lysed with a detergent).[14]

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Cell Culture (e.g., MCF-7, A549, HepG2) seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate prep_compound Prepare Serial Dilutions of Quinazoline Compound add_compound Add Compound Dilutions to Wells prep_compound->add_compound seed_plate->add_compound incubate Incubate (24, 48, or 72h) add_compound->incubate add_reagent Add Assay Reagent (e.g., MTT, LDH Substrate) incubate->add_reagent incubate_reagent Incubate for Reaction/Metabolism add_reagent->incubate_reagent measure Measure Signal (Absorbance) incubate_reagent->measure calc_viability Calculate % Viability or % Cytotoxicity measure->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: General workflow for in vitro cytotoxicity assessment.

Representative In Vitro Data for Quinazoline Derivatives

The cytotoxic potential of quinazoline derivatives has been evaluated against a wide range of cancer cell lines. The IC50 values, which represent the concentration required to inhibit 50% of cell growth or viability, are a key metric. The table below summarizes representative data from various studies.

Compound ClassCell LineIC50 (µM)Reference
Quinazoline Schiff baseMCF-7 (Breast Cancer)5.91 - 6.25[10]
Pyrazolo[1,5-c]quinazoline-triazoleMCF-7 (Breast Cancer)2.3 - 6.1[15]
Pyrazolo[1,5-c]quinazoline-triazoleA549 (Lung Cancer)1.9 - 7.8[15]
3-methylenamino-4(3H)-quinazoloneMDA-MB-231 (Breast Cancer)8.79 - 10.62[16]
Quinazoline-sulfonamide (4a)Jurkat (T-cell Leukemia)~4.0[17]
Quinazoline-sulfonamide (4d)THP-1 (Monocytic Leukemia)~6.5[17]
Quinazolinone Derivative (4)Caco-2 (Colorectal)23.31[18]
Quinazolinone-based Chalcone (8c)SKLu-1 (Lung Cancer)8.04 µg/mL[19]

Note: This table is for illustrative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

A crucial aspect of in vitro testing is assessing selectivity. Ideally, a compound should be highly toxic to cancer cells while showing minimal toxicity to normal, non-cancerous cells.[16] Several studies on quinazoline derivatives have demonstrated this selective cytotoxicity by testing against normal cell lines like LLC-PK1 (pig kidney) or human fibroblasts.[16][20][21]

Part 2: In Vivo Toxicity Assessment

While in vitro assays provide essential initial data, they cannot fully replicate the complex environment of a living organism.[5] They lack the integrated systems of metabolism, distribution, and excretion that significantly influence a compound's ultimate toxicity.[5] In vivo studies are therefore indispensable for understanding systemic toxicity, identifying target organs, and establishing a safe dose range for potential therapeutic use.

Key In Vivo Experimental Protocols

In vivo toxicity studies are typically conducted in rodent (e.g., rats, mice) or non-rodent (e.g., dogs) species following strict regulatory guidelines.[22][23] The zebrafish embryo model is also gaining prominence as an effective system for high-throughput in vivo screening due to its rapid development and physiological similarities to mammals.[17]

1. Acute Toxicity Study

This study aims to determine the effects of a single, high dose of a substance. It helps in classifying the substance for hazard and determining the median lethal dose (LD50).

General Acute Toxicity Protocol (Rodent): [23][24]

  • Animal Selection: Use healthy, young adult animals of a single species (e.g., Wistar rats), with equal numbers of males and females.

  • Dose Administration: Administer the test compound via the intended clinical route (e.g., oral gavage, intravenous injection) at several dose levels. Typically, 3-5 dose groups are used.[22]

  • Observation: Observe the animals intensively for the first several hours post-dosing and then daily for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as body weight changes.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Conduct a gross necropsy on all animals (those that died during the study and those euthanized at termination) to examine for pathological changes in organs and tissues.

2. Sub-chronic Repeated Dose Toxicity Study

This study evaluates the effects of repeated daily exposure to a compound over a longer period, typically 28 or 90 days.[25] It is designed to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

General 90-Day Sub-chronic Protocol (Rodent): [23][24][25]

  • Animal Selection and Grouping: Use at least 20 rodents per sex per group (e.g., 10 males and 10 females) for a control group and at least three dose groups (low, mid, high).[22]

  • Dose Administration: Administer the compound daily for 90 consecutive days.

  • Clinical Observations: Conduct detailed clinical observations daily. Monitor body weight and food consumption weekly.

  • Clinical Pathology: Collect blood and urine samples at specified intervals (e.g., pre-test, mid-test, and termination) for hematology and clinical chemistry analysis.

  • Terminal Procedures: At the end of the 90-day period, euthanize the animals.

  • Organ Weights and Pathology: Weigh key organs (liver, kidneys, brain, etc.). Preserve organs and tissues in formalin for detailed histopathological examination by a veterinary pathologist.

Experimental Workflow for In Vivo Toxicity Studies

G cluster_prep Pre-Study Phase cluster_study In-Life Phase cluster_post Post-Life Phase animal_acclimate Animal Acclimation & Health Check group_assign Randomization into Dose Groups animal_acclimate->group_assign dose_prep Dose Formulation Preparation daily_dosing Daily Dosing (e.g., 28 or 90 days) dose_prep->daily_dosing group_assign->daily_dosing daily_obs Daily Clinical Observations daily_dosing->daily_obs weekly_bw Weekly Body Weight & Food Consumption daily_dosing->weekly_bw clin_path Interim Clinical Pathology (Blood/Urine Collection) daily_dosing->clin_path necropsy Terminal Necropsy daily_dosing->necropsy organ_weight Organ Weight Measurement necropsy->organ_weight histopath Histopathological Examination organ_weight->histopath report Final Report & NOAEL Determination histopath->report

Caption: General workflow for a sub-chronic in vivo toxicity study.

Conceptual In Vivo Toxicity Findings

While specific in vivo data for "(quinazolin-4-ylsulfanyl)-acetic acid" is unavailable, a study on quinazoline-sulfonamide derivatives in zebrafish embryos provides valuable insight.[17] Compound 4d was found to be more toxic than 4a, inducing multiple teratogenic (developmental malformation) phenotypes at sublethal concentrations and perturbing the process of hematopoiesis (blood cell formation).[17] This highlights how in vivo models can uncover toxicities not apparent from simple cell viability assays.

ParameterObservationPotential Implication
Mortality Dose-dependent increase in mortality.Determination of LD50.
Clinical Signs Lethargy, rough fur coat, ataxia.Potential neurotoxicity or systemic toxicity.
Body Weight Significant decrease in body weight gain in the high-dose group.General toxicity, reduced appetite.
Hematology Anemia (decreased red blood cells).Effect on hematopoiesis.
Clinical Chemistry Elevated liver enzymes (ALT, AST).Hepatotoxicity (liver damage).
Organ Weights Increased relative liver weight.Liver hypertrophy or damage.
Histopathology Centrilobular necrosis in the liver; tubular degeneration in the kidneys.Confirms target organ toxicity.

Part 3: Bridging In Vitro and In Vivo Results

A central challenge in toxicology is the quantitative in vitro to in vivo extrapolation (QIVIVE).[5][9] A compound may show high potency in an in vitro assay (low IC50) but have low toxicity in vivo, or vice versa. This discrepancy can arise from several factors:

  • Metabolism: The liver may rapidly metabolize and detoxify a compound in vivo, reducing its effective concentration at the target site—an effect not captured in standard cell culture.[5] Conversely, metabolism can sometimes create a more toxic metabolite.

  • Pharmacokinetics (ADME): A compound's absorption, distribution, metabolism, and excretion (ADME) profile dictates its bioavailability and concentration in different tissues. Poor absorption or rapid excretion can lead to lower in vivo toxicity than predicted from in vitro data.

  • Systemic vs. Cellular Effects: In vivo models can reveal complex systemic toxicities, such as effects on the immune or hematopoietic systems, that are not observable in isolated cell lines.[8][17]

For example, a study on quinazoline-sulfonamide derivatives found that while several compounds were cytotoxic in vitro, most were not toxic in the in vivo zebrafish embryo model, even at high concentrations.[17] This suggests that the whole-organism context significantly modified the compounds' toxic potential.

Mechanisms of Quinazoline-Induced Toxicity & Efficacy

Many quinazoline derivatives exert their biological effects, both therapeutic and toxic, by targeting key signaling pathways. As anticancer agents, they are frequently designed to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.[2][10] Inhibition of these pathways can lead to cell cycle arrest and apoptosis (programmed cell death).[17][26][27]

G cluster_pathway Simplified Cell Signaling & Quinazoline Action cluster_outcomes Cellular Outcomes ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor pathway Downstream Signaling (e.g., PI3K/AKT, MAPK) receptor->pathway apoptosis Apoptosis quinazoline Quinazoline Derivative quinazoline->receptor Inhibition proliferation Cell Proliferation & Survival pathway->proliferation pathway->apoptosis

Caption: Quinazolines often inhibit RTKs, blocking proliferation.

Conclusion

The toxicological evaluation of novel compounds like (quinazolin-4-ylsulfanyl)-acetic acid requires a dual approach, leveraging the strengths of both in vitro and in vivo methodologies. In vitro assays provide a rapid, scalable means to assess cellular cytotoxicity and guide initial compound selection. However, in vivo studies remain the definitive standard for understanding systemic toxicity, identifying target organs, and establishing safe exposure levels relevant to human health. The data on related quinazoline derivatives show a class of compounds with potent biological activity, where in vitro cytotoxicity does not always directly predict in vivo outcomes. A thorough, integrated assessment using the protocols and frameworks outlined in this guide is essential for the successful and safe development of new quinazoline-based therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
  • Al-Warhi, T., et al. (2025, February 15).
  • Tran, T. T., et al. (2025, August 22). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)
  • Al-Hujaily, E. M., et al. (2022, April 25).
  • Eldehna, W. M., et al. (n.d.). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PMC.
  • Năstasă, C., et al. (2025, December 9). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI.
  • Yoon, M., et al. (n.d.). Quantitative in vitro to in vivo extrapolation of cell-based toxicity assay results.
  • Huang, S., et al. (2025, June 5). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. PubMed.
  • Burmakin, M., et al. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Huang, S., et al. (2025, July 30). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. PubMed.
  • Huang, S., et al. (2025, July 30). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. Taylor & Francis Online.
  • Zhao, S., et al. (2025, June 5). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. Semantic Scholar.
  • BenchChem. (n.d.). In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays.
  • Taylor & Francis. (n.d.). In vitro to in vivo extrapolation – Knowledge and References. Retrieved from [Link]

  • Caliceti, C., et al. (2017, September 7). Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives?. PMC.
  • Zhang, Y., et al. (2023, October 24). A Novel Quinazoline Derivative Prevents and Treats Arsenic-Induced Liver Injury by Regulating the Expression of RecQ Family Helicase. PubMed.
  • Dobrovolskaia, M. A., & McNeil, S. E. (n.d.). Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. PMC.
  • Charles River Laboratories. (n.d.). Sub-Chronic and Chronic Toxicity Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, October 26). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Retrieved from [Link]

  • European Medicines Agency. (2010, March 18). Guideline on Repeated Dose Toxicity. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, June 29). Series 870 - Health Effects Test Guidelines. Retrieved from [Link]

  • KNOWLEDGE – International Journal. (n.d.). methods for determining sub-acute, sub-chronic, and chronic toxicity of chemical compounds.
  • Lu, Y., et al. (n.d.).
  • Chan, F. K. -M., et al. (2011, November 17).
  • Asker, F. W., et al. (2014, December 15).
  • Tokalı, F. S., et al. (2023, January). Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors.
  • Al-Suwaidan, I. A., et al. (2023, March 28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Reddy, T. S., et al. (2023, July 3). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI.
  • Chen, H., et al. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
  • IntechOpen. (2019, December 13).
  • Patel, R., et al. (2021, April 1). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINONE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Sharma, P., & Sharma, R. (n.d.).
  • Nguyen, T. T., et al. (2022, July 15). Synthesis and In vitro Cytotoxic Evaluation of New Quinazolinone-Based Chalcones. Journal of Science and Technology - HUST.
  • Kasimayan, K., et al. (2023, May 29). In vitro Antioxidant, Cytotoxicity Study on EAC Cell Line of Quinazolin-4(3H)-one Derivatives: Synthesis, Molecular Docking, in silico Drug Likeness.
  • Tokalı, F. S., et al. (2023, January 4). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed.
  • Davoodnia, A., et al. (n.d.). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. PMC.
  • Al-Abdullah, E. S., et al. (2022, February 1). The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. Semantic Scholar.
  • NextSDS. (n.d.). (QUINOLIN-4-YLSULFANYL)-ACETIC ACID HYDRAZIDE — Chemical Substance Information. Retrieved from [Link]

Sources

Validation

Cross-Reactivity and Selectivity Profiling of (Quinazolin-4-ylsulfanyl)-acetic Acid vs. Standard Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary As a Senior Application Scientist overseeing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently evaluate privileged chemotypes for oncology and antimicrobial applications. The quinazoline scaffold is highly regarded in medicinal chemistry, most notably forming the core of irreversible EGFR inhibitors like Afatinib [3]. Recently, derivatives of (quinazolin-4-ylsulfanyl)-acetic acid (Q4SAA)—specifically 2-styryl and 2-trifluoromethyl substitutions—have emerged as intriguing dual-action scaffolds [1].

Unlike highly targeted therapies, Q4SAA derivatives exhibit deliberate cross-reactivity, simultaneously targeting Protein Kinase CK2 and Dihydrofolate Reductase (DHFR) [1]. This guide objectively compares the selectivity, binding mechanics, and in vitro performance of Q4SAA against gold-standard, single-target inhibitors: Silmitasertib (CX-4945) for CK2 and Methotrexate (MTX) for DHFR.

Mechanistic Overview & Target Rationale

Understanding the causality behind an inhibitor's efficacy requires mapping its interaction within the target's active site.

  • Protein Kinase CK2: A constitutively active serine/threonine kinase that drives cell survival by phosphorylating PTEN and activating the AKT pathway. Silmitasertib (CX-4945) is an ATP-competitive inhibitor that binds deep within the CK2 hinge region with high selectivity [2].

  • Dihydrofolate Reductase (DHFR): An essential enzyme for de novo nucleotide synthesis. Methotrexate (MTX) acts as a folate analogue, competitively binding the DHFR active site to halt DNA synthesis.

  • Q4SAA Derivatives: The planar quinazoline ring of Q4SAA acts as a versatile bioisostere. In silico molecular docking and in vitro profiling demonstrate that it can mimic both the adenine ring of ATP (fitting the CK2 ATP-binding pocket) and the pteridine ring of folates (fitting the DHFR active site) [1].

Pathway CK2 Protein Kinase CK2 Survival Cell Survival (AKT/PTEN) CK2->Survival Activates DHFR DHFR Enzyme Nucleotide Nucleotide Synthesis DHFR->Nucleotide Catalyzes Q4SAA (Quinazolin-4-ylsulfanyl)- acetic acid Q4SAA->CK2 Inhibits Q4SAA->DHFR Inhibits CX4945 Silmitasertib (CX-4945) CX4945->CK2 Selective MTX Methotrexate (MTX) MTX->DHFR Selective

Diagram 1: Dual-target inhibition pathway of Q4SAA compared to highly selective standard inhibitors.

Cross-Reactivity and Selectivity Profiling

When profiling a novel compound, we must weigh the benefits of polypharmacology against the risks of off-target toxicity. The table below summarizes the comparative performance of the 2-styryl-(quinazolin-4-ylsulfanyl)-acetic acid derivative against standard clinical inhibitors, based on established docking affinities and in vitro biological activities [1], [2].

Inhibitor ProfilePrimary TargetCross-Reactivity / Off-TargetsCK2 Inhibition ProfileDHFR Inhibition ProfileBroad-Spectrum Antimicrobial Activity
Silmitasertib (CX-4945) Protein Kinase CK2Minimal (Highly selective)Potent (IC50 ~1 nM)NegligibleLow
Methotrexate (MTX) DHFRMinimalNegligiblePotent (IC50 ~5 nM)Low (Primarily antineoplastic)
2-Styryl-Q4SAA CK2 / DHFR (Dual)Multi-kinase, AntimicrobialModerate (Low μM range)Moderate (Low μM range)High (Active vs. S. aureus, C. albicans)

Key Takeaway: While Silmitasertib and MTX offer nanomolar potency for their respective targets, Q4SAA derivatives sacrifice absolute target selectivity for a broader, dual-action mechanism. This cross-reactivity is particularly advantageous in overcoming resistance mechanisms in complex microbial infections and heterogeneous tumors [1].

Self-Validating Experimental Methodologies

To empirically validate the cross-reactivity of Q4SAA derivatives, we employ a self-validating assay system. Every assay plate must include three internal controls: a no-enzyme blank (to establish baseline noise), a vehicle control (DMSO only, to establish uninhibited Vmax​ ), and a positive control using the standard inhibitor (Silmitasertib or MTX). This triangulates the data, ensuring that any observed reduction in signal is causally linked to competitive inhibition rather than assay drift or compound autofluorescence.

Workflow Prep 1. Compound Preparation Incubate 2. Enzyme-Inhibitor Pre-incubation Prep->Incubate Substrate 3. Substrate & ATP/ NADPH Addition Incubate->Substrate Detection 4. Kinetic Detection Substrate->Detection Analysis 5. IC50 Calculation Detection->Analysis

Diagram 2: Self-validating experimental workflow for high-throughput kinase and reductase profiling.

Protocol A: CK2 Kinase Activity Assay (Luminescence)

Causality: We utilize a luminescence-based ADP detection assay. As CK2 phosphorylates its substrate, it consumes ATP and generates ADP. Luminescence is directly proportional to ADP concentration, allowing us to quantify kinase activity.

  • Buffer Preparation: Prepare kinase buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2​ , and 1 mM DTT. Rationale: Mg2+ is strictly required to coordinate ATP in the kinase active site, while DTT prevents the oxidation of catalytic cysteine residues.

  • Compound Dilution: Serially dilute Q4SAA and Silmitasertib (positive control) in 100% DMSO, then dilute 1:10 in kinase buffer to maintain a final DMSO concentration of ≤1% .

  • Pre-Incubation: Combine 10 ng of recombinant human CK2 α with the inhibitors in a 384-well plate. Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before substrate competition begins.

  • Reaction Initiation: Add 10 μM of CK2-specific peptide substrate (RRRDDDSDDD) and 10 μM ATP to initiate the reaction. Incubate for 30 minutes.

  • Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes, then add the Kinase Detection Reagent to convert ADP to luminescence. Read on a microplate reader.

Protocol B: DHFR Inhibition Assay (Absorbance)

Causality: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. NADPH absorbs strongly at 340 nm, whereas NADP+ does not. We monitor the decrease in absorbance at 340 nm, which is inversely proportional to DHFR inhibition.

  • Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM β -mercaptoethanol.

  • Reagent Mixing: In a UV-transparent 96-well plate, combine recombinant human DHFR (0.5 mU/well), 100 μM NADPH, and the serially diluted Q4SAA or MTX (positive control).

  • Reaction Initiation: Add 50 μM DHF to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a spectrophotometer. Monitor the decay in absorbance at 340 nm continuously for 10 minutes at 25°C. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the IC50.

Conclusion

Standard inhibitors like Silmitasertib and Methotrexate remain the benchmarks for targeted CK2 and DHFR inhibition, respectively. However, the (quinazolin-4-ylsulfanyl)-acetic acid scaffold represents a highly valuable tool for researchers aiming to exploit polypharmacology [1]. By acting as a structural chameleon capable of mimicking both ATP and folates, Q4SAA derivatives offer a promising starting point for developing broad-spectrum antimicrobial and multi-target antineoplastic agents.

References

  • Title: thiones, 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids and amides: synthesis, molecular docking, antimicrobial and anticancer properties Source: Taylor & Francis URL: [Link]

  • Title: Interaction of 2-styryl-(quinazolin-4-ylthio)acetic acid (3.7) (A) and Silmitasertib (CX-4945) (B) into the binding site of protein kinase CK2 Source: ResearchGate URL: [Link]

  • Title: Development of a Screening Assay for Type III Secretion System Inhibitors and High Throughput Screening Campaign of Inhibitors Source: VCU Scholars Compass URL: [Link]

Comparative

Reproducibility and Mechanistic Evaluation of (Quinazolin-4-ylsulfanyl)-acetic Acid Synthesis Pathways

Executive Summary (Quinazolin-4-ylsulfanyl)-acetic acid—also referred to as 2-(quinazolin-4-ylthio)acetic acid—is a highly valuable heterocyclic building block used extensively in the development of antimicrobial, antifu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Quinazolin-4-ylsulfanyl)-acetic acid—also referred to as 2-(quinazolin-4-ylthio)acetic acid—is a highly valuable heterocyclic building block used extensively in the development of antimicrobial, antifungal, and anticancer therapeutics[1]. Because the quinazoline core is highly sensitive to reaction conditions (such as pH and moisture), achieving reproducible yields across different laboratories requires a rigorous understanding of the underlying reaction mechanisms.

This guide objectively compares the two predominant synthetic pathways: the Nucleophilic Aromatic Substitution (SNAr) of 4-chloroquinazoline[2], and the S-alkylation of quinazoline-4(3H)-thione[3]. By analyzing the causality behind reagent selection and providing self-validating protocols, this guide equips researchers to optimize synthesis and minimize batch-to-batch variability.

Mechanistic Grounding: The Causality Behind the Chemistry

Pathway A: SNAr via 4-Chloroquinazoline

The C4 position of the quinazoline ring is highly electron-deficient due to the inductive and resonance-withdrawing effects of the two adjacent nitrogen atoms in the pyrimidine ring. This makes 4-chloroquinazoline an excellent electrophile. When exposed to thioglycolic acid (mercaptoacetic acid), the soft thiolate nucleophile preferentially attacks the C4 position, forming a transient Meisenheimer-type intermediate before eliminating the chloride leaving group[2].

  • Causality of Reagents: A mild base (such as K₂CO₃) is strictly required. It serves a dual purpose: it deprotonates the thiol group to enhance its nucleophilicity, and it acts as an acid scavenger to neutralize the HCl byproduct. Without the base, the generated HCl would protonate the quinazoline nitrogens, deactivating the ring and stalling the reaction[2].

Pathway B: S-Alkylation of Quinazoline-4(3H)-thione

This pathway exploits the inherent thione-thiol tautomerism of quinazoline-4(3H)-thione. Under strongly basic conditions, the equilibrium shifts entirely to the highly nucleophilic quinazoline-4-thiolate anion. This thiolate then undergoes a classic bimolecular nucleophilic substitution (SN2) attack on the alpha-carbon of chloroacetic acid[3].

  • Causality of Reagents: The protocol strictly requires two equivalents of a strong base (e.g., potassium methoxide). The first equivalent deprotonates the thione. The critical second equivalent deprotonates the carboxylic acid of chloroacetic acid. If only one equivalent were used, the chloroacetic acid would simply protonate the thiolate, quenching its nucleophilicity and halting the alkylation entirely[3].

Comparative Performance Data

The following table summarizes the quantitative data and operational parameters for both pathways to aid in route selection.

ParameterPathway A: SNAr RoutePathway B: S-Alkylation Route
Precursor 4-ChloroquinazolineQuinazoline-4(3H)-thione
Reagent Thioglycolic acidChloroacetic acid
Mechanism Nucleophilic Aromatic SubstitutionSN2 Alkylation
Stoichiometry (Base) 2.0 equiv. K₂CO₃2.0 equiv. Metallic Potassium
Solvent Ethanol (Reflux)Methanol (Reflux)
Reaction Time 2–4 hours1–5 hours
Typical Yield 55–65%60–75%
Key Challenge Moisture sensitivity of precursorSafe handling of metallic potassium

Self-Validating Experimental Protocols

Protocol A: SNAr Route (Adapted from El-Sakka et al.)[2]
  • Electrophile Preparation : Dissolve 5.0 mmol of 4-chloroquinazoline in 15 mL of anhydrous ethanol.

    • Validation Checkpoint: The solution should be entirely clear. Any cloudiness indicates premature hydrolysis of the moisture-sensitive precursor into quinazolin-4(3H)-one, which will drastically lower the final yield.

  • Nucleophile & Base Addition : Add 5.5 mmol of thioglycolic acid, followed immediately by 10.0 mmol of anhydrous K₂CO₃.

    • Causality: Adding the base neutralizes the acidic environment, preventing the protonation of the quinazoline core[2].

  • Thermal Activation : Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Validation Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The reaction is complete when the high-Rf 4-chloroquinazoline spot is completely consumed.

  • Workup & pH-Targeted Isolation : Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in 20 mL of distilled water. Carefully add 1M HCl dropwise until the pH reaches exactly 4.0–5.0.

    • Causality: This specific pH range is critical. It protonates the carboxylate to form the insoluble free carboxylic acid, inducing precipitation. Dropping the pH below 3.0 will protonate the quinazoline nitrogens, forming a water-soluble hydrochloride salt and causing product loss.

  • Purification : Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford the pure target compound.

Protocol B: S-Alkylation Route (Adapted from Altintop et al.)[3]
  • Alkoxide Generation : Under an inert nitrogen atmosphere, carefully add 10.0 mmol of metallic potassium to 15 mL of anhydrous methanol.

    • Validation Checkpoint: Wait until all visible metal has dissolved and hydrogen gas evolution completely ceases. This validates the quantitative formation of the potassium methoxide base[3].

  • Thiolate Formation : Add 5.0 mmol of quinazoline-4(3H)-thione to the methoxide solution.

    • Causality: The first equivalent of methoxide deprotonates the thione, generating the active quinazoline-4-thiolate nucleophile[3].

  • Electrophile Addition : Add 5.0 mmol of chloroacetic acid to the reaction mixture.

    • Causality: The second equivalent of methoxide immediately deprotonates the carboxylic acid group of chloroacetic acid, ensuring the alpha-carbon remains vulnerable to SN2 attack[3].

  • Thermal Activation : Reflux the mixture for 1–5 hours.

    • Validation Checkpoint: The reaction mixture typically transitions from a deep-colored solution to a lighter suspension as the S-alkylated product forms and KCl precipitates.

  • Workup & Isolation : Cool to room temperature. Adjust the pH to 4.0–5.0 using dilute HCl to precipitate the product. Filter the orange/yellow crystalline solid and reprecipitate/recrystallize from ethanol to achieve yields of 60–75%[3].

Pathway Visualizations

SynthesisWorkflows cluster_A Pathway A: SNAr Route cluster_B Pathway B: S-Alkylation Route A1 4-Chloroquinazoline + Thioglycolic Acid A2 Reflux in Ethanol Base: K2CO3 A1->A2 P1 (Quinazolin-4-ylsulfanyl)-acetic acid (Crude Product) A2->P1 B1 Quinazoline-4(3H)-thione + Chloroacetic Acid B2 Reflux in Methanol Base: Potassium (K) B1->B2 B2->P1 P2 Acidification (pH 4-5) & Recrystallization P1->P2 P3 Pure Target Compound Yield: 60-75% P2->P3

Comparative workflow of Pathway A (SNAr) and Pathway B (S-Alkylation) for target synthesis.

Mechanism N1 Quinazoline-4(3H)-thione Tautomerization N2 Quinazoline-4-thiolate Active Nucleophile N1->N2 Base (K/MeOH) N4 SN2 Transition State Chloride Leaving N2->N4 Attack on alpha-C N3 Chloroacetic Acid Electrophile N3->N4 N5 S-Alkylated Product Target Compound N4->N5 -Cl⁻

Mechanistic sequence of S-alkylation via thione-thiol tautomerization and SN2 attack.

References

  • Title: Synthesis and Antimicrobial Activity of Some New Quinazoline Derivatives Source: Oriental Journal of Chemistry (El-Sakka et al., 2009) URL: [Link]

  • Title: 2-Alkyl(aryl)-quinazolin-4(3H)-thiones, 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids and amides: synthesis, molecular docking, antimicrobial and anticancer properties Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Altintop et al., 2015) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (Quinazolin-4-ylsulfanyl)-acetic acid

This guide provides essential safety and logistical information for the proper disposal of (Quinazolin-4-ylsulfanyl)-acetic acid. Designed for researchers, scientists, and drug development professionals, this document mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of (Quinazolin-4-ylsulfanyl)-acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in the chemical's specific properties and associated risks. Our objective is to ensure operational safety and environmental stewardship, reinforcing the trust you place in our commitment to laboratory excellence.

Hazard Identification and Risk Assessment: Understanding the "Why"

Proper disposal protocols are not arbitrary; they are derived directly from the chemical's structure and known hazards. (Quinazolin-4-ylsulfanyl)-acetic acid is a complex molecule with three distinct functional regions that dictate its handling and disposal requirements.

  • The Quinazoline Core: This fused aromatic heterocyclic system is the structural backbone. Quinazoline and its derivatives are noted for their biological activity, which also underpins their potential toxicity. Some quinazolines are known to be very toxic to aquatic organisms and may cause long-term adverse effects in the environment[1]. Certain derivatives have also been identified as potential carcinogens[1]. Therefore, this waste must be considered environmentally hazardous.

  • The Thioether-Acetic Acid Side Chain: The carboxylic acid group makes the compound acidic. While dilute solutions of simple acids like acetic acid (<10%) can sometimes be neutralized and disposed of via sanitary sewers (subject to local regulations), this is not appropriate for this compound[2]. Neutralization only addresses the pH, not the inherent toxicity of the quinazoline core or the potential hazards of the sulfur-containing moiety. The entire molecule must be treated as a hazardous entity.

  • Solid State: (Quinazolin-4-ylsulfanyl)-acetic acid is a solid, which simplifies containment but requires careful handling to avoid generating dust, which could be inhaled[3][4].

A summary of the key characteristics and associated hazards is presented below.

Property Characteristic Disposal Implication & Rationale References
Chemical Family Quinazoline Derivative, Organosulfur Compound, Carboxylic AcidMust be treated as hazardous chemical waste due to the ecotoxicity of the quinazoline core and general guidelines for organic waste.[1][5]
Physical State Solid, Crystalline PowderMinimize dust generation during handling and transfer to waste containers.[3][6]
Primary Hazards Potential skin, eye, and respiratory irritant. Harmful if swallowed. Toxic to aquatic life.Requires use of Personal Protective Equipment (PPE). Must not be disposed of down the drain or in general waste.[1][3][4]
Solubility Generally insoluble in water, may be soluble in aqueous alkali.Do not attempt to dissolve in water for drain disposal. The compound's persistence in aquatic environments is a key concern.[6]

Guiding Principles for Chemical Waste Management

The disposal of (Quinazolin-4-ylsulfanyl)-acetic acid must adhere to the foundational principles of laboratory chemical waste management. These principles form a self-validating system to ensure safety and compliance.[7][8]

  • Waste Minimization: Reduce the scale of experiments whenever possible to generate less waste.

  • Segregation: Never mix incompatible waste streams. (Quinazolin-4-ylsulfanyl)-acetic acid waste should be collected in a container designated for non-halogenated solid organic waste . Mixing it with other waste types, such as halogenated solvents or strong oxidizers, can create dangerous reactions and significantly increase disposal costs[9].

  • Containment: Use only appropriate and clearly labeled containers for waste storage. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid[8].

  • Designated Storage: Store all hazardous waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation[7][8].

  • Professional Disposal: All hazardous chemical waste must be ultimately disposed of through a licensed and approved hazardous waste disposal company[2][7].

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of (Quinazolin-4-ylsulfanyl)-acetic acid from the point of generation to its final removal from the laboratory.

Personnel Protective Equipment (PPE) Required:

  • Standard laboratory coat

  • Safety glasses or goggles

  • Appropriate chemical-resistant gloves (inspect before use)[10][11]

Protocol Steps:

  • Waste Identification: Identify all waste containing (Quinazolin-4-ylsulfanyl)-acetic acid. This includes pure surplus chemical, contaminated consumables (e.g., weigh boats, gloves, paper towels), and reaction residues.

  • Container Selection:

    • Select a designated hazardous waste container that is clean, dry, and in good condition. A wide-mouth plastic or glass container with a screw-on cap is ideal for solids.

    • Ensure the container is compatible with the chemical.

    • The container must be labeled for "Solid, Non-Halogenated Organic Waste."

  • Waste Transfer:

    • Carefully transfer the solid waste into the designated container, minimizing the creation of dust. A powder funnel can be useful for this purpose.

    • Place any small, contaminated items like weigh paper or gloves directly into the solid waste container.

  • Container Labeling:

    • As soon as the first particle of waste is added, the container must be labeled. Use your institution's official hazardous waste tag[12].

    • The label must clearly state:

      • The words "Hazardous Waste" [9].

      • The full chemical name: "(Quinazolin-4-ylsulfanyl)-acetic acid" .

      • An accurate list of all contents, including any solvents used for rinsing.

      • The associated hazards (e.g., "Toxic," "Irritant").

  • Secure and Store:

    • After adding waste, securely close the container. Hazardous waste containers must remain closed except when actively adding waste[7][8].

    • Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). This area should be away from general traffic and clearly marked.

  • Arrange for Disposal:

    • Once the container is full or you have finished the project, arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or their contracted hazardous waste disposal company[7]. Follow your institution's specific procedures for requesting a waste pickup.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spill (<1 gram, contained):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material up. Avoid creating dust.

    • Place the spilled material and any cleaning supplies into the designated hazardous waste container.

    • Decontaminate the area with soap and water[12].

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent others from entering the area.

    • Provide details of the spilled chemical to the emergency responders.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (Quinazolin-4-ylsulfanyl)-acetic acid.

G A Waste Generation (Quinazolin-4-ylsulfanyl)-acetic acid B Is an appropriate container available? (Solid, Non-Halogenated Organic) A->B C Obtain a new, clean, compatible waste container from EHS. B->C No D Carefully place waste in the designated container. B->D Yes C->D E Securely close the container. D->E F Affix Hazardous Waste Label. List full chemical name and hazards. E->F G Store container in designated Satellite Accumulation Area (SAA). F->G H Request pickup by certified waste disposal service via EHS. G->H

Sources

Handling

Personal protective equipment for handling (Quinazolin-4-ylsulfanyl)-acetic acid

Hazard Analysis: A Synthesis of Component Risks (Quinazolin-4-ylsulfanyl)-acetic acid is a derivative of quinazoline, a class of compounds recognized for their potential to cause skin, eye, and respiratory irritation.[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: A Synthesis of Component Risks

(Quinazolin-4-ylsulfanyl)-acetic acid is a derivative of quinazoline, a class of compounds recognized for their potential to cause skin, eye, and respiratory irritation.[1][2] The acetic acid component introduces corrosive properties, particularly at high concentrations.[3][4] Therefore, it is imperative to treat this compound as a hazardous substance, assuming it may be harmful if swallowed, and capable of causing irritation upon contact or inhalation.[1][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the minimum required PPE for handling (Quinazolin-4-ylsulfanyl)-acetic acid.

Protection Type Required PPE Rationale
Eye and Face Chemical splash goggles or a full-face shield.[1][7]Protects against accidental splashes of the compound, especially when in solution. A face shield offers broader protection for the entire face.
Skin Chemically resistant gloves (nitrile or neoprene) and a flame-resistant lab coat.[1]Nitrile and neoprene gloves are recommended for their resistance to a range of chemicals. A lab coat provides a crucial barrier to protect your skin and personal clothing from contamination.
Respiratory A NIOSH-approved N95 dust mask or a higher-level respirator.[1][7]This is mandatory when handling the solid, powdered form of the compound to prevent inhalation of airborne particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for ensuring a safe laboratory environment. The following workflow should be followed every time (Quinazolin-4-ylsulfanyl)-acetic acid is handled.

Preparation
  • Verify Emergency Equipment: Before beginning any work, confirm that a fully functional eyewash station and safety shower are readily accessible.[1]

  • Don Appropriate PPE: Put on all the required PPE as detailed in the table above.

  • Prepare Your Workspace: Ensure your work area is clean and uncluttered. All handling of the solid compound must be performed within a certified chemical fume hood.[1]

Handling the Compound
  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound inside a chemical fume hood to control dust and potential vapors.[1]

  • Dissolving: When preparing solutions, add the solid (Quinazolin-4-ylsulfanyl)-acetic acid to the solvent slowly and carefully to prevent splashing.[1]

Post-Handling
  • Decontamination: Thoroughly decontaminate all work surfaces after handling is complete.

  • Personal Hygiene: Wash your hands and any exposed skin thoroughly with soap and water, even if you were wearing gloves.[3][8]

Workflow for Safe Handling

The following diagram illustrates the essential steps for safely handling (Quinazolin-4-ylsulfanyl)-acetic acid.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Eyewash & Safety Shower prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Workspace in Fume Hood prep2->prep3 handle1 Weigh & Transfer Solid in Fume Hood prep3->handle1 handle2 Slowly Add Solid to Solvent handle1->handle2 post1 Decontaminate Work Surfaces handle2->post1 post2 Wash Hands & Exposed Skin post1->post2

Sources

© Copyright 2026 BenchChem. All Rights Reserved.